6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHXRNLZBQWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500872 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70558-11-1 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] This document details a plausible synthetic route, experimental protocols, and the characterization of the final compound using various analytical techniques.
Introduction
This compound belongs to the benzoxazine family of heterocyclic compounds.[1] The presence of a chlorine atom on the benzene ring and the oxazine ring structure contribute to its unique chemical and physical properties, making it a subject of interest for further research and development.[1] Benzoxazine derivatives are known for their potential as anticonvulsant and anticancer agents, and their use in the development of high-performance polymers with thermal stability and flame retardancy.[1]
Synthesis of this compound
A proposed and logical synthetic pathway for this compound involves a two-step process starting from 2-amino-5-chlorophenol and 1,2-dibromoethane. This method is based on the well-established Williamson ether synthesis followed by an intramolecular cyclization.
Step 1: N-alkylation of 2-amino-5-chlorophenol with 1,2-dibromoethane
In this initial step, the amino group of 2-amino-5-chlorophenol undergoes a nucleophilic attack on one of the electrophilic carbon atoms of 1,2-dibromoethane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Step 2: Intramolecular Cyclization
The intermediate, N-(2-bromoethyl)-2-amino-5-chlorophenol, then undergoes an intramolecular Williamson ether synthesis. The phenoxide ion, formed by the deprotonation of the hydroxyl group by a base, acts as a nucleophile and attacks the carbon atom bonded to the bromine, leading to the formation of the oxazine ring and yielding this compound.
Experimental Protocol
Materials:
-
2-Amino-5-chlorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-chlorophenol in acetone or DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Safety Precautions:
-
2-Amino-5-chlorophenol is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[2] It is a suspected carcinogen.[3]
-
1,2-Dibromoethane is a toxic and flammable liquid.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Appearance | Solid |
Table 1: Physical properties of this compound.[5][6][7]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the methylene groups in the oxazine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the aromatic ring and the oxazine ring.
Infrared (IR) Spectroscopy:
The IR spectrum of benzoxazines typically shows characteristic absorption bands. Key expected peaks for this compound would include:
-
C-O-C stretching vibrations.
-
C-N-C stretching vibrations.
-
Vibrations associated with the trisubstituted benzene ring.[8]
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (169.61 g/mol ).
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons, -O-CH₂- protons, -N-CH₂- protons |
| ¹³C NMR | Aromatic carbons, -O-CH₂- carbon, -N-CH₂- carbon |
| FTIR (cm⁻¹) | C-O-C stretching, C-N-C stretching, Aromatic C-H stretching |
| Mass Spec (m/z) | Molecular ion peak at ~169/171 (due to Cl isotopes) |
Table 2: Summary of expected spectroscopic data for this compound.
Diagrams
Synthesis Workflow
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with growing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈ClNO | - |
| Molecular Weight | 169.61 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available (Expected to be soluble in organic solvents like DMSO and ethanol) | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Synthesis and Characterization
The synthesis of this compound and its derivatives is a topic of interest in organic synthesis. While a detailed, step-by-step experimental protocol for this specific compound is not extensively published, the general synthesis of benzoxazines often follows the Mannich reaction. This involves the condensation of a phenol, a primary amine, and formaldehyde.[2]
General Synthetic Approach
A plausible synthetic route for this compound is outlined below. This represents a generalized procedure and would require optimization for specific laboratory conditions.
Caption: Generalized synthetic workflow for this compound.
Characterization Techniques
The structural confirmation of synthesized this compound would typically involve a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the chemical structure. The proton NMR would show characteristic peaks for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The carbon NMR would provide information on the number and types of carbon atoms present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Key absorptions would be expected for the N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the benzene ring, and C-O and C-N stretching of the oxazine ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,4-benzoxazine have been investigated for a range of biological activities. While specific studies on the signaling pathways directly involving this compound are limited, research on structurally similar compounds suggests potential anti-inflammatory and antimicrobial properties.[3]
Anti-Inflammatory Activity
Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exhibit anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway.[4][5] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.
Caption: Postulated anti-inflammatory mechanism via the Nrf2-HO-1 pathway.
This proposed mechanism suggests that the benzoxazine derivative may inhibit Keap1, a repressor of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the DNA. This binding event initiates the transcription of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1), ultimately leading to a reduction in the inflammatory response.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the cited literature. However, standard methodologies for these measurements are well-established in the field of chemistry.
Melting Point Determination
The melting point of a solid compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Solubility Determination
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, often using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy. These methods involve monitoring changes in pH or absorbance as a function of the concentration of an acidic or basic titrant.
LogP Determination
The partition coefficient (LogP), a measure of a compound's lipophilicity, is typically determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Conclusion
This compound is a compound with potential applications in both materials science and medicinal chemistry. While its fundamental physicochemical properties are established, a comprehensive experimental characterization is still needed to fully understand its behavior and potential. The information and generalized protocols provided in this guide serve as a foundational resource for researchers interested in further exploring this promising molecule. Further experimental work is crucial to validate the predicted properties and to elucidate the specific biological mechanisms of action.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 70558-11-1 [smolecule.com]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The 3,4-dihydro-2H-1,4-benzoxazine core is a significant heterocyclic structure found in numerous biologically active compounds, making its derivatives, such as the 6-chloro substituted variant, key targets in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines reported data for structurally analogous compounds with predicted spectroscopic values based on established principles.
Molecular Structure and Properties
This compound possesses the empirical formula C₈H₈ClNO and a molecular weight of 169.61 g/mol .[2] The core structure consists of a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom substituted at the 6th position of the aromatic ring.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 | [2] |
| InChI Key | WMVHXRNLZBQWFK-UHFFFAOYSA-N | |
| SMILES String | Clc1ccc2OCCNc2c1 |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be adapted from general methods for benzoxazine synthesis. One common approach involves the reaction of a phenol with an ethanolamine derivative or a similar precursor. An alternative synthesis for a related compound, 6-chloro-2H-benzo[b][3][4]oxazin-3(4H)-one, involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF, followed by heating under reflux.[5]
Proposed Synthetic Protocol
A potential synthesis for this compound is outlined below. This protocol is a hypothetical adaptation of established benzoxazine syntheses.
Step 1: Synthesis of 2-((4-chloro-2-nitrophenyl)amino)ethanol
-
In a round-bottom flask, dissolve 4-chloro-2-nitroaniline in a suitable solvent such as ethanol.
-
Add 2-bromoethanol and a non-nucleophilic base like potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Step 2: Reductive Cyclization to form this compound
-
Dissolve the product from Step 1 in a suitable solvent like methanol or ethyl acetate.
-
Add a reducing agent, for instance, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
Alternatively, a chemical reducing agent such as tin(II) chloride in hydrochloric acid can be used.
-
The reduction of the nitro group to an amine will be followed by spontaneous intramolecular cyclization to form the benzoxazine ring.
-
After the reaction is complete, filter the catalyst (if used) and remove the solvent.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for analogous benzoxazine structures.
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for identifying the protons on the aromatic and oxazine rings.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~ 3.5 - 3.8 | t | 2H | -CH₂-N- |
| ~ 4.2 - 4.5 | t | 2H | -O-CH₂- |
| ~ 5.0 (broad) | s | 1H | -NH- |
| ~ 6.7 - 7.0 | m | 3H | Aromatic Protons |
Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
For similar benzoxazine structures, the methylene protons of the oxazine ring typically appear as distinct signals. For instance, in some derivatives, the O-CH₂-N protons resonate around 5.71 ppm and the Ar-CH₂-N protons at 5.00 ppm.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |
| ~ 45 - 55 | CH₂ | -CH₂-N- |
| ~ 65 - 75 | CH₂ | -O-CH₂- |
| ~ 115 - 130 | CH | Aromatic C-H |
| ~ 120 - 130 | C | Aromatic C-Cl |
| ~ 135 - 145 | C | Aromatic C-N |
| ~ 140 - 150 | C | Aromatic C-O |
In related benzoxazine monomers, characteristic peaks for the oxazine ring carbons are observed, such as Ph-CH₂-N at 50.60 ppm and N-CH₂-O at 79.66 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration |
| 3300 - 3400 | Medium | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| ~ 1600, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1200 - 1250 | Strong | Asymmetric C-O-C Stretch |
| 1000 - 1100 | Strong | Symmetric C-O-C Stretch |
| ~ 940 | Medium | C-N-C Stretch |
| 800 - 850 | Strong | C-Cl Stretch |
Characteristic absorptions for the benzoxazine ring structure are typically observed around 1233 cm⁻¹ (asymmetric C-O-C stretch) and 1029 cm⁻¹ (symmetric C-O-C stretch).[4]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value (Predicted) | Ion |
| 169/171 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 140/142 | [M - CH₂NH]⁺ |
| 111 | [M - C₂H₄NO]⁺ |
Analytical Workflow
A systematic approach is essential for the complete spectroscopic characterization of this compound.
References
"1H NMR and 13C NMR of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine"
An In-depth Technical Guide on the ¹H and ¹³C NMR of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound. Due to the limited availability of direct experimental data for the unsubstituted title compound, this guide presents spectral data for the closely related N-dichloroacetyl derivative, which serves as a valuable proxy for understanding the core structure's NMR characteristics. Detailed experimental protocols and a logical workflow for NMR analysis are also provided.
Predicted Spectroscopic Data
The ¹H and ¹³C NMR spectral data for the core structure of this compound can be inferred from the analysis of its N-dichloroacetyl derivative. The electron-withdrawing nature of the N-acetyl group will have a notable effect on the chemical shifts of the adjacent methylene protons and the aromatic ring, but the fundamental splitting patterns and approximate chemical shift regions are expected to be similar.
¹H NMR Spectroscopy
The proton NMR spectrum of a this compound derivative in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic and heterocyclic protons.
Table 1: ¹H NMR Spectroscopic Data for N-dichloroacetyl-3,4-dihydro-6-chloro-2H-1,4-benzoxazine [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.97 - 8.02 | m | 1H | Ar-H |
| 7.14 - 7.18 | m | 1H | Ar-H |
| 6.95 - 6.98 | d (J = 8.8 Hz) | 1H | Ar-H |
| 4.33 - 4.36 | t (J = 4.5 Hz) | 2H | O-CH₂ |
| 3.93 - 3.96 | t (J = 4.5 Hz) | 2H | N-CH₂ |
For the parent this compound, the NH proton would also be present, typically as a broad singlet. The chemical shifts for the O-CH₂ and N-CH₂ protons would likely shift upfield due to the absence of the deshielding acetyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for N-dichloroacetyl-3,4-dihydro-6-chloro-2H-1,4-benzoxazine [1]
| Chemical Shift (δ, ppm) | Assignment |
| 162.2 | C=O (acetyl) |
| 146.2 | Ar-C |
| 126.4 | Ar-C |
| 123.4 | Ar-C |
| 123.1 | Ar-C |
| 119.2 | Ar-C |
| 67.2 | O-CH₂ |
| 65.8 | Dichloroacetyl C |
| 43.6 | N-CH₂ |
In the absence of the N-dichloroacetyl group, the signal at 162.2 ppm and 65.8 ppm would be absent. The chemical shift of the N-CH₂ carbon at 43.6 ppm would also be expected to shift.
Experimental Protocols
The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of benzoxazine derivatives.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
NMR Data Acquisition
NMR spectra can be recorded on a high-field NMR spectrometer, such as a Bruker AVANCE operating at 300 MHz, 500MHz, or 600MHz for ¹H observation.[1][2][3]
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 300-600 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 16-64, depending on sample concentration
-
Spectral Width (sw): Appropriate for the expected chemical shift range (e.g., 20 ppm)
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 75-150 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Relaxation Delay (d1): 2-10 seconds
-
Number of Scans (ns): 1024 or more, as ¹³C is less sensitive than ¹H
-
Spectral Width (sw): Appropriate for the expected chemical shift range (e.g., 220 ppm)
-
Data Processing
The acquired Free Induction Decay (FID) is processed to obtain the final spectrum.
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
Mandatory Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the synthesis and NMR-based structural elucidation of a benzoxazine derivative.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Key Proton Environments and Expected Signals
This diagram illustrates the key proton environments in the target molecule and their expected signaling in the ¹H NMR spectrum.
References
Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FTIR Spectral Data of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Predicted FTIR Spectral Data
The FTIR spectrum of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine is expected to exhibit a series of absorption bands corresponding to the various functional groups present in its structure. The predicted spectral data, based on characteristic frequencies observed for benzoxazine and aromatic chloro compounds, are summarized in Table 1. These assignments are derived from the vibrational modes of the benzene ring, the oxazine ring, and the carbon-chlorine bond.
| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3400 - 3300 | Medium | N-H Stretching | Secondary Amine (Oxazine Ring) |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Benzene Ring |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretching | Methylene (-CH₂-) Groups |
| ~1600 - 1580 | Strong | C=C Stretching | Aromatic Ring |
| ~1500 - 1450 | Strong | C=C Stretching | Aromatic Ring |
| ~1280 - 1230 | Strong | Asymmetric C-O-C Stretching | Aryl Ether |
| ~1100 - 1000 | Strong | Symmetric C-O-C Stretching | Aryl Ether |
| ~1100 - 1000 | Medium | C-N Stretching | Aliphatic Amine |
| ~850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Benzene |
| ~800 - 600 | Strong | C-Cl Stretching | Aryl Chloride |
Table 1: Predicted FTIR Spectral Data for this compound. The predicted wavenumbers are based on typical absorption ranges for the indicated functional groups and vibrational modes, as informed by literature on similar benzoxazine structures.
Experimental Protocol for FTIR Analysis
The following provides a generalized, yet detailed, methodology for obtaining the FTIR spectrum of a solid sample such as this compound. This protocol is based on standard laboratory practices for transmission FTIR spectroscopy.
Objective: To acquire a high-quality infrared spectrum of the solid sample for structural elucidation.
Materials and Equipment:
-
This compound (analytical grade)
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Spatula
-
Desiccator
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and store in a desiccator to prevent moisture absorption.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Transfer the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply a pressure of 7-10 tons for 2-5 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and its expected FTIR spectrum.
Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample.
Caption: Correlation of functional groups in the molecule with expected IR bands.
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystallographic analysis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships, optimizing drug design, and engineering novel materials with tailored properties. This document provides a consolidated overview of key crystallographic data, detailed experimental protocols for structure determination, and visual representations of experimental workflows and molecular interactions.
Core Crystallographic Data of Key Derivatives
The following tables summarize the essential crystallographic data for two notable derivatives of this compound, providing a basis for structural comparison and analysis.
Table 1: Crystallographic Data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
| Parameter | Value |
| Chemical Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 4.5359 (6) |
| b (Å) | 7.700 (1) |
| c (Å) | 21.281 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 743.28 (17) |
| Z | 4 |
| Temperature (K) | 273 (2) |
| Radiation | Mo Kα |
| R-factor (R1) | 0.038 |
| wR2 | 0.088 |
Data sourced from reference[1].
Table 2: Crystallographic Data for N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀Cl₃NO₂ |
| Molecular Weight | 294.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7619 (14) |
| b (Å) | 24.866 (5) |
| c (Å) | 9.737 (3) |
| α (°) | 90 |
| β (°) | 130.982 (18) |
| γ (°) | 90 |
| Volume (ų) | 1235.9 (5) |
| Z | 4 |
| R-factor (R1) | 0.0476 |
| wR2 | 0.1274 |
Data sourced from reference[2].
Experimental Protocols: From Synthesis to Structure Solution
The determination of the crystal structure of these derivatives involves a multi-step process, beginning with the chemical synthesis of the compound and culminating in the refinement of the crystallographic model.
Synthesis of 6-Chloro-2H-benzo[b][1][3]oxazin-3(4H)-one[1]
-
Reaction Setup : To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (DMF) (20 ml).
-
Reflux : Heat the resulting mixture under reflux for 90 minutes.
-
Precipitation and Extraction : After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes. The mixture is then extracted with ethyl acetate (2 x 20 ml).
-
Washing and Drying : The combined ethyl acetate extracts are washed with saturated brine (10 ml) and subsequently dried over anhydrous Na₂SO₄.
-
Isolation : The solvent is removed under vacuum to yield a colorless solid. Single crystals suitable for X-ray diffraction are obtained by slow evaporation from an ethyl acetate solution.
Single-Crystal X-ray Diffraction and Structure Refinement
The following protocol is a generalized workflow based on the methodologies reported for the featured compounds.[1][2]
-
Crystal Mounting : A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer, such as a Bruker SMART CCD area-detector, and cooled to a specific temperature (e.g., 273 K). X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction : The collected raw diffraction data are processed. This includes cell refinement, data reduction, and applying an absorption correction (e.g., multi-scan using SADABS).
-
Structure Solution : The crystal structure is solved using direct methods with software such as SHELXS97. This step determines the initial positions of the atoms in the asymmetric unit.
-
Structure Refinement : The atomic positions and displacement parameters are refined using a full-matrix least-squares method on F² with software like SHELXL97. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizing the Process and Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key intermolecular interaction that stabilizes the crystal lattice.
In the crystal structure of 6-chloro-2H-benzo[b][1][3]oxazin-3(4H)-one, molecules are linked into chains through intermolecular hydrogen bonds.[1] This specific interaction is a critical factor in the stabilization of the crystal packing.
Structural Insights
The conformation of the six-membered heterocyclic ring in 6-chloro-2H-benzo[b][1][3]oxazin-3(4H)-one is described as a screw boat conformation.[1] In this arrangement, specific carbon atoms deviate from the plane formed by the other four atoms of the ring. The crystal packing is primarily stabilized by N—H···O hydrogen bonds, which link adjacent molecules into chains extending along the crystallographic b-axis.[1]
This detailed structural information is invaluable for computational studies, such as molecular docking and quantum mechanics calculations, which can further predict the biological activity and reactivity of these compounds. The data presented herein serves as a foundational resource for researchers engaged in the rational design of novel therapeutics and advanced materials based on the this compound scaffold.
References
The Synthetic Heart of Discovery: A Technical Guide to the Pharmacological Applications of the 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Scaffold
Foreword: The compound 6-chloro-3,4-dihydro-2H-1,4-benzoxazine is not an end-effector with a defined mechanism of action. Instead, it serves as a crucial and versatile chemical scaffold—a foundational building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide delves into the mechanisms of action of potent drug candidates derived from this core structure, providing researchers, scientists, and drug development professionals with an in-depth understanding of its therapeutic potential. We will explore its application in the development of high-affinity serotonin receptor antagonists and novel antimicrobial agents, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.
Section 1: Serotonin 5-HT3 Receptor Antagonism
Derivatives of the this compound scaffold have been synthesized and identified as exceptionally potent antagonists of the serotonin-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is a key mechanism for preventing nausea and vomiting, particularly that induced by chemotherapy and radiation.
Lead Compound and Mechanism of Action
A standout derivative, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide , has demonstrated remarkably high affinity for the 5-HT3 receptor.[1] Its mechanism of action is competitive antagonism, where it binds to the 5-HT3 receptor, preventing the binding of the endogenous ligand, serotonin (5-HT). This blockade inhibits the ion channel from opening, thereby preventing the depolarization of neurons that would otherwise initiate the vomiting reflex (the von Bezold-Jarisch reflex).[1]
Quantitative Biological Activity
The potency of the lead compound has been quantified through rigorous in vitro and in vivo assays.[1]
| Compound | Assay Type | Target | Value |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | Radioligand Binding Assay | 5-HT3 Receptor | Ki = 0.051 nM |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | In vivo (Rat Model) | von Bezold-Jarisch Reflex | ED50 = 0.089 µg/kg i.v. |
Experimental Protocols
The affinity of the compound for the 5-HT3 receptor was determined using a competitive radioligand binding assay.[1]
-
Tissue Preparation: Cerebral cortex from male rats is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to prepare a crude membrane fraction.
-
Assay Mixture: The membrane preparation is incubated with a known concentration of a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron).
-
Competition: Varying concentrations of the test compound (the benzoxazine derivative) are added to the mixture to compete with the radioligand for binding to the receptors.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The in vivo efficacy was assessed by measuring the compound's ability to inhibit the B-J reflex in anesthetized rats, a classic model for 5-HT3 receptor-mediated effects.[1]
-
Animal Preparation: Male rats are anesthetized and instrumented for the continuous recording of blood pressure and heart rate.
-
Drug Administration: The test compound is administered intravenously (i.v.).
-
Induction of B-J Reflex: After a set period, serotonin (5-HT) is administered intravenously to induce the B-J reflex, which is characterized by a transient triad of bradycardia, hypotension, and apnea.
-
Measurement: The degree to which the test compound inhibits the 5-HT-induced bradycardia is measured.
-
Dose-Response Analysis: The procedure is repeated with different doses of the test compound to construct a dose-response curve. The ED50, the dose required to produce a 50% inhibition of the reflex, is then calculated.
Section 2: Antimicrobial and Antifungal Activity
The benzoxazine scaffold, particularly when substituted with a chlorine atom at the 6-position, is a recurring motif in compounds designed for antimicrobial and antifungal applications.[2][3][4][5][6] These derivatives interrupt essential cellular processes in a range of pathogens.
Mechanism of Action
The precise mechanism of action for antimicrobial benzoxazine derivatives can vary but is generally believed to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the benzoxazine core allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.
For certain antifungal derivatives, such as those containing an acylhydrazone moiety, the mechanism may also involve chelation of metal ions crucial for enzymatic function or inhibition of specific enzymes involved in cell wall synthesis, like chitin synthase.
Quantitative Biological Activity
A series of 1,4-benzoxazin-3-one derivatives featuring a 6-chloro substitution and an acylhydrazone side chain were evaluated for their antifungal activity against several plant pathogenic fungi.[5]
| Compound ID | Target Fungus | Assay Type | Value (EC50) |
| 5s | Phytophthora infestans | Mycelial Growth Inhibition | 15.37 µg/mL |
| 5o | Gibberella zeae | Mycelial Growth Inhibition | 23.17 µg/mL |
| 5p | Capsicum wilt | Mycelial Growth Inhibition | 26.76 µg/mL |
| 5q | Pellicularia sasakii | Mycelial Growth Inhibition | 26.66 µg/mL |
Experimental Protocols
The efficacy of the antifungal compounds was determined by measuring the inhibition of fungal mycelial growth on a solid medium.[5]
-
Compound Preparation: The synthesized benzoxazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Medium Preparation: The test compounds are mixed with a molten potato dextrose agar (PDA) medium at various final concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A small disc of mycelium from a fresh culture of the target fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the fungus on the control plate (containing only solvent) to nearly cover the plate.
-
Measurement: The diameter of the fungal colony on each plate is measured.
-
Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter on the control plate and T is the colony diameter on the treated plate. The EC50 value (the concentration that causes 50% inhibition) is determined by probit analysis of the concentration-inhibition data.
References
- 1. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 70558-11-1 [smolecule.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. oaji.net [oaji.net]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
The Biological Landscape of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Foundational Scaffold with Unexplored Potential
For Immediate Release
[City, State] – The heterocyclic compound 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a molecule of interest within medicinal chemistry, is recognized primarily as a versatile synthetic intermediate for the development of more complex pharmacological agents. While direct, in-depth biological data on this specific compound is limited in publicly accessible literature, its structural motif is a key component in a wide array of derivatives exhibiting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the available information on this compound and the broader class of benzoxazine derivatives, highlighting its foundational role and potential for future drug discovery.
Overview of this compound
This compound is characterized by a fused benzene and oxazine ring system, with a chlorine atom at the 6th position. This chlorine substitution is noted to significantly influence the molecule's chemical and biological properties.[1] The primary utility of this compound lies in its role as a building block for creating more elaborate molecular architectures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Appearance | Solid |
| CAS Number | 53733-53-4 |
Biological Activities of Benzoxazine Scaffolds
Antimicrobial Activity
Derivatives of the benzoxazine core have demonstrated notable antimicrobial effects. For instance, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been screened for their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] It has been observed that chloro-substituted derivatives, in general, tend to exhibit enhanced activity.[2] Furthermore, some synthesized bis-benzoxazines have been investigated for their antibacterial and fungicidal properties.[3]
Anticancer Activity
The benzoxazine scaffold is a constituent of various compounds evaluated for their anticancer potential. Research into 2H-1,4-benzoxazin-3(4H)-one linked with 1,2,3-triazole groups has identified derivatives with inhibitory activity against liver cancer cell lines.[4] In other studies, benzoxazine derivatives derived from eugenol have shown in vivo anticancer activity by reducing tumor incidence and weight in mice.[5]
Anti-inflammatory and Other Activities
Investigations into this compound suggest potential anti-inflammatory properties, although detailed mechanistic studies are ongoing.[1] The broader class of benzoxazines has been explored for a range of other pharmacological actions, including anti-diabetic, anti-hypolipidemic, and antidepressant effects.[2]
Synthesis and Experimental Approaches
The synthesis of this compound and its derivatives typically involves cyclization reactions. A common synthetic route to the core structure is the reaction of an appropriate 2-aminophenol with chloroacetyl chloride.
Below is a generalized workflow representing the synthesis and subsequent biological screening of benzoxazine derivatives, based on methodologies described in the literature.
Figure 1: A generalized workflow for the synthesis and biological evaluation of benzoxazine derivatives.
Representative Experimental Protocol: Antimicrobial Susceptibility Testing
While a specific protocol for this compound is not available, a general method for assessing the antimicrobial activity of its derivatives, such as the two-fold serial dilution technique, is described below:
-
Preparation of Test Compounds: A stock solution of the synthesized benzoxazine derivative is prepared in a suitable solvent (e.g., DMSO).
-
Culture Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified cell density (e.g., McFarland standard).
-
Serial Dilution: The stock solution of the test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Positive and negative controls are included for validation.[2]
Mechanism of Action: An Area for Future Research
The precise mechanisms of action for this compound and many of its derivatives remain an active area of investigation.[1] For anticancer derivatives, potential mechanisms could involve interactions with key cellular pathways, though specific signaling pathways have not been fully elucidated for this compound class.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for anticancer benzoxazine derivatives.
Figure 2: A hypothetical signaling pathway for investigation of anticancer benzoxazine derivatives.
Conclusion and Future Directions
This compound stands as a valuable scaffold in medicinal chemistry. While comprehensive biological data on the parent compound is scarce, the extensive research on its derivatives underscores the therapeutic potential of the benzoxazine core. Future research should aim to conduct detailed biological evaluations of this foundational molecule to establish its intrinsic activity profile. Such studies would provide a crucial baseline for structure-activity relationship (SAR) analyses and guide the rational design of next-generation therapeutic agents based on the benzoxazine framework. The exploration of its mechanism of action against various biological targets will be pivotal in unlocking the full potential of this versatile chemical entity.
References
Potential Therapeutic Applications of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on this core, with a focus on their anticancer, antimicrobial, and serotonin 5-HT3 receptor antagonist properties.
Synthesis of the Core Scaffold
The synthesis of this compound serves as the foundational step for the development of a diverse library of bioactive compounds. A common and effective method involves a cyclization reaction, a general protocol for which is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-2-aminophenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 4-chloro-2-aminophenol (1 equivalent) in acetone, add 1,2-dibromoethane (1.8 equivalents).
-
To this solution, add potassium carbonate (1.85 equivalents) dissolved in water.
-
Heat the resulting mixture to reflux for 72 hours.
-
After reflux, remove the acetone under reduced pressure using a rotary evaporator.
-
Pour the remaining residue into water and extract with ethyl acetate (4 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit key enzymes involved in cancer progression, such as DNA topoisomerase.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzoxazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2b | MCF-7 (Breast) | 3.26 | [1] |
| 4b | MCF-7 (Breast) | 2.27 | [1] |
| 2b | HCT-116 (Colon) | 7.63 | [1] |
| 4b | HCT-116 (Colon) | 4.44 | [1] |
| BONC-013 | (Topoisomerase I poison) | 0.0006 | [2] |
Proposed Mechanism of Action: Anticancer Activity
The anticancer effects of these derivatives are believed to be mediated through the induction of apoptosis and the inhibition of DNA topoisomerase. The diagram below illustrates a plausible signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Applications
Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) and effective concentration (EC₅₀) values for selected derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Benzoxazine Sulfonamide Derivatives | Gram-positive bacteria | 31.25 - 62.5 | - | [3] |
| Benzoxazine Sulfonamide Derivatives | Gram-negative bacteria | 31.25 - 62.5 | - | [3] |
| Benzoxazine Sulfonamide Derivatives | Fungi | 31.25 - 62.5 | - | [3] |
| 5o (6-Cl derivative) | G. zeae | - | 23.17 | [1] |
| 5p (6-Cl derivative) | C. wilt | - | 26.76 | [1] |
| 5q (6-Cl derivative) | P. sasakii | - | 26.66 | [1] |
| 5s (6-Cl derivative) | P. infestans | - | 15.37 | [1] |
Proposed Mechanism of Action: Antimicrobial Activity
The antimicrobial action of these compounds may involve the disruption of the microbial cell membrane and the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the test compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
5-HT3 Receptor Antagonism
Certain derivatives of this compound have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.
Quantitative Data: 5-HT3 Receptor Antagonist Activity
The following table highlights the binding affinity and in vivo potency of a lead compound.
| Compound | Binding Affinity (Ki, nM) | In Vivo Potency (ED₅₀, µg/kg i.v.) | Reference |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 0.089 | [5] |
Signaling Pathway: 5-HT3 Receptor
The 5-HT3 receptor is an ionotropic receptor. Upon binding of serotonin, it opens a non-selective cation channel, leading to depolarization. Antagonists block this action.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ikm.org.my [ikm.org.my]
An In-depth Technical Guide to the Reactivity of the Oxazine Ring in 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the oxazine ring in 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This heterocyclic compound is a valuable scaffold in medicinal chemistry and materials science, and understanding its reactivity is crucial for the development of novel derivatives with enhanced biological activities and material properties.[1] This document details synthetic protocols, key reactions such as N-functionalization, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling, and explores the biological significance of its derivatives.
Synthesis of this compound
The synthesis of the this compound core can be achieved through a multi-step process, typically starting from commercially available precursors. A common approach involves the reaction of an appropriately substituted aminophenol with a suitable cyclizing agent.
Proposed Synthetic Protocol
A plausible and efficient route for the synthesis of this compound starts from 4-chloro-2-aminophenol. The general workflow involves N-alkylation followed by intramolecular cyclization.
Step 1: N-alkylation of 4-chloro-2-aminophenol
A common method for N-alkylation involves reacting 4-chloro-2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions.
Step 2: Intramolecular Cyclization
The resulting N-alkylated intermediate undergoes intramolecular cyclization to form the oxazine ring. This is often facilitated by a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace a leaving group on the N-alkyl chain.
Below is a detailed, generalized experimental protocol for a similar class of benzoxazine syntheses. Specific optimization for this compound may be required.
Experimental Protocol: Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative
-
Materials:
-
Substituted 2-aminophenol (e.g., 4-chloro-2-aminophenol)
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the substituted 2-aminophenol (1 equivalent) in acetone, add 1,2-dibromoethane (approximately 1.8 equivalents).
-
Add a solution of potassium carbonate (approximately 1.8 equivalents) in water.
-
Reflux the resulting mixture for an extended period, typically 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, remove the acetone under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.[2]
-
Reactivity of the Oxazine Ring
The reactivity of this compound is primarily centered around the secondary amine within the oxazine ring and the electron-rich benzene ring. The presence of the chlorine atom at the 6-position significantly influences the electronic properties and regioselectivity of its reactions.
N-Functionalization Reactions
The secondary amine in the oxazine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents. N-acylation is a common transformation used to introduce carbonyl-containing moieties.
N-acylation of this compound can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base. This reaction is crucial for the synthesis of many biologically active derivatives.
General Experimental Protocol: N-Acylation of Heterocyclic Amines
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (stoichiometric amount)
-
A suitable base (e.g., triethylamine, pyridine) or a solid catalyst like natural clay.[3]
-
Anhydrous solvent (if not under solvent-free conditions)
-
-
Procedure (Solvent-Free):
-
In a reaction vessel, mix this compound with a catalytic amount of natural clay.[3]
-
Add the acyl chloride dropwise while stirring at room temperature.[3]
-
Monitor the reaction by TLC. The reaction is often rapid, completing within minutes to an hour.[3]
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over a drying agent.
-
Evaporate the solvent to obtain the N-acylated product, which can be further purified by recrystallization or chromatography.
-
Table 1: Representative N-Acylation Reactions on the Benzoxazine Core
| Acylating Agent | Product | Typical Yield (%) | Reference |
| Acetyl Chloride | 1-(6-chloro-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | 85-95 | [3] |
| Benzoyl Chloride | (6-chloro-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone | 90-97 | [3] |
Electrophilic Aromatic Substitution
The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the chloro group and the oxazine ring, determine the regioselectivity of these reactions. The chlorine atom is a deactivating, ortho-, para-director, while the amino ether portion of the oxazine ring is an activating, ortho-, para-director. The position of substitution will depend on the interplay of these electronic effects and the reaction conditions.
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride and a Lewis acid catalyst.[4] The regioselectivity is governed by the electronic and steric factors of the substituents present. For the N-acylated this compound, the N-acyl group is strongly deactivating, and the chloro group is also deactivating. Therefore, the position of acylation is directed by the activating effect of the ether oxygen of the oxazine ring, likely to the ortho position relative to the ether linkage.
General Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
N-acylated this compound
-
Acyl chloride (e.g., acetyl chloride)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
-
Procedure:
-
Suspend the Lewis acid catalyst in the anhydrous solvent under an inert atmosphere.
-
Add the acyl chloride to the suspension and stir.
-
Cool the mixture and add a solution of the N-acylated this compound in the anhydrous solvent dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over a drying agent.
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
-
Table 2: Predicted Regioselectivity of Friedel-Crafts Acylation
| Substrate | Major Product | Rationale |
| 4-Acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | 4,8-Diacetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (or 4,7-diacetyl isomer) | The ether oxygen is an activating ortho-, para-director, while the N-acetyl and chloro groups are deactivating. Substitution is expected at the positions ortho or para to the ether oxygen that are least sterically hindered and electronically favored. |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the benzene ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex derivatives.
The Suzuki-Miyaura coupling reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl compound.[5][6]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF, with or without water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over a drying agent.
-
Concentrate the solution and purify the product by column chromatography.
-
The Sonogashira coupling reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8]
General Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous, degassed solvent.
-
Add the base followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-phenyl-3,4-dihydro-2H-1,4-benzoxazine | 70-90 | [5][6] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(phenylethynyl)-3,4-dihydro-2H-1,4-benzoxazine | 65-85 | [7][8] |
Biological Activity and Signaling Pathways
Derivatives of the benzoxazine scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[9][10] Understanding the mechanism of action and the signaling pathways involved is crucial for the rational design of new therapeutic agents.
Potential Signaling Pathways and Molecular Targets
-
Human Topoisomerase I Inhibition: Certain benzoxazine derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription.[1] By stabilizing the enzyme-DNA covalent complex, these compounds can induce cell death in rapidly dividing cancer cells.[1]
-
Potassium (K⁺) Channel Opening: Some 1,3-benzoxazine derivatives have been shown to act as potassium channel openers, leading to vasorelaxant and hypotensive effects.[11] This suggests a potential therapeutic application in the treatment of hypertension.
-
Disruption of Sodium Homeostasis: In the context of anti-malarial activity, benzoxazine derivatives of phytophenols have been found to disrupt the sodium homeostasis in Plasmodium falciparum by targeting the parasite's P-type cation ATPase (PfATP4).
-
Kinase Inhibition: Recent studies have indicated that some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit antiproliferative activity against cancer cell lines through the inhibition of kinases involved in cell signaling, such as HER2 and JNK1.[2]
The following diagrams illustrate the generalized workflows and potential signaling pathways associated with the reactivity and biological activity of this compound derivatives.
Caption: Synthetic pathway to this compound.
Caption: Key reactions of this compound.
Caption: Potential signaling pathways modulated by benzoxazine derivatives.
Conclusion
This compound is a versatile heterocyclic compound with a rich reactivity profile. The secondary amine of the oxazine ring and the chloro-substituted benzene ring provide multiple avenues for functionalization, enabling the synthesis of a diverse library of derivatives. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, further expands the synthetic utility of this scaffold. The diverse biological activities exhibited by its derivatives underscore the potential of this compound in drug discovery and development. Further exploration of its reactivity and biological mechanisms of action will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.
References
- 1. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the one-pot synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceutical compounds. The benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1] The presented protocol is based on the classical and robust approach of condensing a substituted 2-aminophenol with a 1,2-dihaloethane, optimized for a one-pot procedure to enhance efficiency and yield.[2] This method offers a straightforward and scalable route for obtaining the target compound, which is crucial for further derivatization and screening in drug discovery programs.
Introduction
The 1,4-benzoxazine ring system is a core component of numerous biologically active molecules. The inherent structural features of this scaffold allow for diverse functionalization, making it an attractive target for medicinal chemists. The chloro-substitution at the 6-position of the benzoxazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Traditional multi-step syntheses of such compounds can be time-consuming and often result in lower overall yields. A one-pot synthesis streamlines the process by combining multiple reaction steps into a single operation, thereby saving time, resources, and minimizing waste. This protocol details a one-pot synthesis of this compound from commercially available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | 2-Amino-4-chlorophenol | [3] |
| Starting Material 2 | 1,2-Dibromoethane | N/A |
| Solvent | Acetone | [4] |
| Base | Potassium Carbonate | [4] |
| Reaction Temperature | Reflux (approx. 56 °C) | [4] |
| Reaction Time | 72 hours | [4] |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Purity (after chromatography) | >98% | Estimated based on standard purification methods |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Appearance | Solid |
Experimental Protocol
This protocol describes a representative one-pot synthesis of this compound.
Materials:
-
2-Amino-4-chlorophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Reagent: To the stirring suspension, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would be consistent with the structure of this compound.
Visualization
The following diagrams illustrate the key aspects of this protocol.
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Reaction scheme for the one-pot synthesis.
References
Application Notes and Protocols for the Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The document outlines a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-chloro-2-aminophenol, followed by an intramolecular cyclization to yield the target benzoxazine derivative.
Introduction
This compound and its analogs are important structural motifs found in a variety of biologically active compounds. The strategic incorporation of a chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this scaffold attractive for drug discovery programs. The synthetic route detailed herein involves the nitration and subsequent reduction of a chlorinated phenol to produce 4-chloro-2-aminophenol, which then undergoes a cyclization reaction to form the desired benzoxazine ring system. This method is robust and can be adapted for the synthesis of various substituted benzoxazines.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key precursor, 4-chloro-2-aminophenol. A common route to this intermediate is the hydrolysis of 2,5-dichloronitrobenzene followed by reduction of the nitro group. The second step is the crucial cyclization reaction where 4-chloro-2-aminophenol is reacted with a suitable two-carbon synthon, such as 2-chloroethanol or 1,2-dibromoethane, under basic conditions to form the 1,4-benzoxazine ring.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-2-aminophenol (Precursor)
This protocol describes the synthesis of 4-chloro-2-aminophenol from 4-chloro-2-nitrophenol, which can be synthesized from 2,5-dichloronitrobenzene.
Materials:
-
4-chloro-2-nitrophenol
-
Iron filings (fine powder)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-nitrophenol (1 equivalent).
-
Add deionized water and iron filings (3 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.2 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-chloro-2-aminophenol can be purified by column chromatography or recrystallization.
Protocol 2: Cyclization Reaction for the Synthesis of this compound
This protocol details the intramolecular cyclization of 4-chloro-2-aminophenol to form the target compound.
Materials:
-
4-chloro-2-aminophenol
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-aminophenol (1 equivalent) in dimethylformamide (DMF).
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-chloro-2-aminophenol
| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 4-chloro-2-nitrophenol | Fe/HCl | Water | 2-4 | Reflux | 85-95 |
| 4-chloro-2-nitrophenol | SnCl₂·2H₂O | Ethanol | 1-2 | Reflux | 90-98 |
| 4-chloro-2-nitrophenol | H₂/Pd-C | Methanol | 4-6 | Room Temp. | >95 |
Table 2: Summary of Reaction Conditions and Yields for the Cyclization to this compound
| Starting Material | Cyclizing Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 4-chloro-2-aminophenol | 2-Chloroethanol | K₂CO₃ | DMF | 12-24 | 100-120 | 60-75 |
| 4-chloro-2-aminophenol | 1,2-Dibromoethane | K₂CO₃ | Acetone | 24-48 | Reflux | 50-65 |
| 4-chloro-2-aminophenol | Ethylene oxide | NaH | THF | 8-12 | 0 to RT | 55-70 |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.75-6.60 (m, 3H, Ar-H), 4.25 (t, J = 4.4 Hz, 2H, O-CH₂), 3.40 (t, J = 4.4 Hz, 2H, N-CH₂), 3.80 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 143.8, 133.5, 122.7, 117.2, 116.5, 115.8, 66.9, 43.5.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₈ClNO [M+H]⁺: 170.03; found: 170.1.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
2,5-Dichloronitrobenzene and 4-chloro-2-nitrophenol are toxic and irritants. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care.
-
Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.
-
2-Chloroethanol is toxic. Handle with care.
-
Hydrogen gas (if used for reduction) is highly flammable. Ensure proper grounding and ventilation.
"preparation of polybenzoxazines from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine"
Topic: Preparation of Polybenzoxazines from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
For: Researchers, scientists, and drug development professionals.
Disclaimer
The following application notes and protocols are based on the extensive research and literature available for the polymerization of 1,3-benzoxazine monomers. The requested starting material, This compound , is a 1,4-benzoxazine isomer. Due to the difference in the positions of the oxygen and nitrogen atoms in the heterocyclic ring, the polymerization mechanism and optimal reaction conditions for 1,4-benzoxazines may differ significantly from those of the more commonly studied 1,3-benzoxazines. To date, specific literature detailing the polymerization of this compound is not available. Therefore, the provided protocols should be considered as a general starting point and will require substantial investigation and optimization for the successful synthesis of the target polymer.
Introduction
Polybenzoxazines are a class of high-performance thermosetting polymers that have garnered significant interest due to their exceptional properties. These include near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, a high glass transition temperature, and good dielectric properties[1]. The synthesis of polybenzoxazines typically involves the ring-opening polymerization (ROP) of benzoxazine monomers, which are synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde[2][3]. The versatility in the choice of precursors allows for the fine-tuning of the final polymer's properties[4].
This document provides a detailed overview of the general procedures for the preparation of polybenzoxazines, with a focus on the hypothetical polymerization of this compound. Given the presence of a chlorine atom, the resulting polymer may exhibit enhanced flame retardancy and other unique properties.
General Polymerization Mechanism of 1,3-Benzoxazines
The polymerization of 1,3-benzoxazines is typically a thermally initiated cationic ring-opening process[5][6]. The mechanism is thought to proceed through the formation of a carbocation intermediate, which then propagates by attacking the electron-rich aromatic ring of another monomer. The presence of acidic catalysts, such as Lewis acids, can lower the polymerization temperature[1].
It is important to note that the polymerization mechanism for 1,4-benzoxazines has not been well-established in the scientific literature and may proceed through a different pathway.
Experimental Protocols
The following are generalized protocols for the thermal and catalytic polymerization of benzoxazine monomers. These should be adapted and optimized for the specific case of this compound.
Protocol 1: Thermal Ring-Opening Polymerization (General Procedure)
This protocol describes the catalyst-free thermal polymerization of a benzoxazine monomer.
Materials:
-
This compound monomer
-
Inert atmosphere (e.g., nitrogen or argon gas)
-
High-temperature oven or hot plate with precise temperature control
-
Molding plates (e.g., glass or metal)
-
Mold release agent
Procedure:
-
Preparation: Ensure the this compound monomer is pure and dry.
-
Monomer Melting: Gently melt the monomer by heating it to a temperature just above its melting point in an inert atmosphere to prevent oxidation.
-
Degassing: Degas the molten monomer under vacuum for a short period to remove any dissolved gases or volatile impurities.
-
Casting: Pour the molten monomer into a preheated mold treated with a mold release agent.
-
Curing Schedule: Transfer the mold to a preheated oven and follow a staged curing schedule. A typical schedule for a chlorinated 1,3-benzoxazine might be as follows[7][8]:
-
Hold at 180°C for 2 hours.
-
Ramp up to 200°C and hold for 4 hours.
-
Ramp up to 220°C and hold for 2 hours.
-
Note: This schedule is a starting point and the optimal temperatures and times will need to be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to identify the exothermic polymerization peak.
-
-
Cooling: After the curing is complete, allow the polymer to cool down to room temperature slowly to minimize internal stresses.
-
Demolding: Carefully remove the cured polybenzoxazine from the mold.
Protocol 2: Catalytic Ring-Opening Polymerization (General Procedure)
This protocol utilizes a catalyst to lower the polymerization temperature.
Materials:
-
This compound monomer
-
Catalyst (e.g., Lewis acids like BF₃·OEt₂, AlCl₃, or PCl₅)[1][5]
-
Anhydrous solvent (e.g., toluene or dioxane), if performing a solution polymerization
-
Inert atmosphere (e.g., nitrogen or argon gas)
-
Reaction vessel with a stirrer and temperature control
-
Molding equipment as in Protocol 1
Procedure:
-
Monomer and Catalyst Preparation: Dissolve or disperse the desired amount of catalyst (typically 1-5 mol%) into the molten this compound monomer under an inert atmosphere. For solution polymerization, dissolve both the monomer and catalyst in an anhydrous solvent.
-
Degassing: If performing a bulk polymerization, degas the mixture under vacuum.
-
Curing:
-
Bulk Polymerization: Pour the mixture into a preheated mold and cure in an oven at a lower temperature than required for thermal polymerization (e.g., starting at 150-160°C)[9]. The exact temperature and time will depend on the catalyst and its concentration and should be determined experimentally.
-
Solution Polymerization: Heat the reaction mixture under reflux until the polymerization is complete, as monitored by techniques like FT-IR spectroscopy. The polymer can then be isolated by precipitation in a non-solvent.
-
-
Post-Curing: A post-curing step at a higher temperature may be necessary to ensure complete conversion and enhance the polymer's properties.
-
Cooling and Demolding: Follow the same procedure as in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for poly(1,3-benzoxazines) found in the literature. This data is provided for comparative purposes and may not be representative of the properties of poly(this compound).
Table 1: Thermal Properties of Various Poly(1,3-benzoxazines)
| Polymer System | Curing Schedule | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Char Yield at 800°C (%) | Reference |
| Poly(Bisphenol A-aniline) | Thermal | ~170 | ~350 | ~30 | [5] |
| Poly(Bisphenol A-aniline) with PCl₅ catalyst | Catalytic | >200 | >400 | ~60 | [5] |
| Dichloro-diaminodiphenylmethane based polybenzoxazine | 2h at 180°C, 4h at 200°C, 2h at 220°C | 230-250 | ~370 | ~50 | [7] |
| Acetylene-functional polybenzoxazine | 3h at 190°C | - | 520-600 | 71-81 | [10] |
Table 2: Curing Parameters of Benzoxazine Monomers (from DSC)
| Monomer | Onset Temp. (°C) | Peak Exotherm Temp. (°C) | Enthalpy of Polymerization (J/g) | Reference |
| Bisphenol-A benzoxazine (BAB) | 163 | 229 | 273 | [3] |
| Vanillin-Jeffamine D-230 benzoxazine | - | 207.1 | 56.3 | [2] |
| Dichloro-diaminodiphenylmethane based benzoxazine | 220-240 | 250-270 | - | [7] |
Visualizations
The following diagrams illustrate the general workflow and polymerization concepts for 1,3-benzoxazines.
Caption: General workflow for the synthesis and characterization of polybenzoxazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols for Antimicrobial Screening of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document outlines detailed protocols for the antimicrobial screening of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine and its analogs against a panel of clinically relevant bacteria and fungi. The methodologies described herein, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and the cup-plate/disc diffusion method for assessing zones of inhibition, are standard and widely accepted assays in the field.
Quantitative Data Summary for Related Benzoxazine Derivatives
The following table summarizes the antimicrobial activity of various benzoxazine derivatives as reported in the literature. This data serves as a reference for the expected range of activity and the types of microorganisms that are susceptible to this class of compounds.
| Compound Type | Test Organism | Assay Method | Concentration (µg/mL) | Result (Zone of Inhibition in mm or MIC) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | E. coli | Disc Diffusion | 100 µ g/disc | 22 mm (for compound 4e) | [3][4] |
| S. aureus | Disc Diffusion | 100 µ g/disc | 20 mm (for compound 4e) | [3][4] | |
| B. subtilis | Disc Diffusion | 100 µ g/disc | 18 mm (for compound 4e) | [3][4] | |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive & Gram-negative bacteria, Fungi | Not Specified | 31.25 and 62.5 | Low Inhibitory Concentration (MIC) | [2] |
| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives | Gram-positive & Gram-negative bacteria, Fungi | Cup Plate Method | 100 | Good to moderate activity | [1] |
| 1,3-benzoxazine derivatives | Acinetobacter baumannii | Microbial Growth Inhibition | 32 | 27-43% growth inhibition | [5] |
| Candida albicans | Microbial Growth Inhibition | Not Specified | Fungicidal activity | [5] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight at 37°C (bacteria) or 30°C (fungi).
-
Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (microbes in broth without the test compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Agar Disc/Cup Plate Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disc or well containing the test substance.[1][6]
Materials:
-
Test compound
-
Sterile filter paper discs (6 mm diameter) or agar punch for creating wells
-
Muller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi[6]
-
Bacterial and fungal strains
-
Standard antimicrobial agents
-
Sterile swabs
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates.
-
Grow microbial cultures to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly inoculate the surface of the agar plates with the microbial suspension using a sterile swab.
-
-
Application of Test Compound:
-
Disc Method: Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 100 µ g/disc ) and place them on the inoculated agar surface.[3]
-
Cup Plate Method: Create wells (e.g., 6 mm diameter) in the agar using a sterile borer and add a defined volume of the test compound solution (e.g., 100 µg/mL) into each well.[1][6]
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the clear zone of growth inhibition around each disc or well in millimeters.
-
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Antifungal Activity Testing of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antifungal activity of 6-chloro-substituted benzoxazine derivatives and detailed protocols for their evaluation. The provided data and methods are intended to facilitate further research and development of this class of compounds as potential antifungal agents.
Data Presentation: Antifungal Activity of 6-Chloro-Benzoxazine Derivatives
While specific antifungal activity data for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives were not prominently available in the reviewed literature, significant findings have been reported for structurally related 6-chloro-1,4-benzoxazin-3-one and 6-chloro-1,3-benzoxazine derivatives. This data offers valuable insights into the potential antifungal efficacy of the 6-chloro-benzoxazine scaffold.
Table 1: In Vitro Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety [1][2]
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) |
| 5o | Gibberella zeae | 76.14 | 23.17 |
| 5p | Capsicum wilt | 71.33 | 26.76 |
| 5q | Pellicularia sasakii | 73.32 | 26.66 |
| 5s | Phytophthora infestans | 82.62 | 15.37 |
EC50 (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in fungal growth.
Table 2: Antifungal Screening of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives [3]
| Fungal Strain | Zone of Inhibition (mm) at 100 µg/mL |
| Candida albicans | Moderate Activity |
| Aspergillus niger | Moderate Activity |
Note: The original study characterized the activity as "good to moderate" compared to the standard drug Griseofulvin. Specific numerical data for the zone of inhibition was not provided.[3]
Experimental Protocols
Two primary methods for assessing the antifungal activity of these compounds are detailed below: the Mycelium Growth Rate Inhibition Assay and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Mycelium Growth Rate Inhibition Assay
This method is commonly used to evaluate the efficacy of antifungal compounds against filamentous fungi by measuring the inhibition of mycelial growth on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Stock solutions of 6-chloro-benzoxazine derivatives in a suitable solvent (e.g., DMSO)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution of the 6-chloro-benzoxazine derivative to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure thorough mixing. A solvent control (PDA with the solvent alone) and a negative control (PDA only) should also be prepared.
-
Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Fungal Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Incubation: Place the mycelial plug, with the mycelium facing down, in the center of each prepared PDA plate.
-
Measurement of Mycelial Growth: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for a period of 3-7 days, or until the fungal growth in the negative control plate has reached the edge of the plate.
-
Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours). The percentage of growth inhibition is calculated using the following formula:
Percentage Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Protocol 2: Broth Microdilution Method for MIC Determination (Based on CLSI M38 Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium and is a standardized procedure for susceptibility testing of filamentous fungi.[4][5]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Stock solutions of 6-chloro-benzoxazine derivatives in DMSO
-
Fungal spore suspension (conidia or sporangiospores)
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a fungal spore suspension from a fresh culture in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore concentration to 0.4 x 10^4 to 5 x 10^4 spores/mL using a spectrophotometer or hemocytometer.[6]
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the 6-chloro-benzoxazine derivatives in RPMI-1640 medium directly in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the prepared fungal spore suspension. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the microtiter plates at 35°C for 48-72 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.
Visualizations
Experimental Workflow for Antifungal Activity Testing
Caption: Workflow for the Mycelium Growth Rate Inhibition Assay.
Proposed Mechanism of Action for 1,4-Benzoxazine Derivatives
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scribd.com [scribd.com]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This document provides a detailed protocol for the N-alkylation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various biologically active compounds. Direct N-alkylation of the 3,4-dihydro-2H-1,4-benzoxazine core can be challenging; for instance, alkylation with methyl iodide using a strong base like sodium hydride has been reported as inefficient[1]. This protocol focuses on a robust and scalable method utilizing Phase Transfer Catalysis (PTC), which facilitates the reaction between the organic-soluble benzoxazine and an aqueous or solid inorganic base. This approach often employs milder bases and a broader range of solvents compared to traditional methods, making it a greener and more versatile option for synthesizing N-substituted benzoxazine derivatives.[2][3] An alternative synthetic strategy is also briefly discussed.
Introduction
N-substituted 3,4-dihydro-2H-1,4-benzoxazines are prevalent scaffolds in medicinal chemistry and materials science. The substituent on the nitrogen atom plays a crucial role in modulating the pharmacological or material properties of the final compound. Therefore, an efficient and reliable method for the N-alkylation of the benzoxazine core is of significant interest to researchers in drug discovery and chemical development.
While several methods exist for the synthesis of the benzoxazine ring itself, the subsequent direct functionalization of the secondary amine can be problematic. This protocol details a general and effective procedure using Phase Transfer Catalysis (PTC), a technique well-suited for the N-alkylation of various nitrogen-containing heterocycles.[3][4] PTC utilizes a catalyst, typically a quaternary ammonium salt, to shuttle the deprotonated amine from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.
N-Alkylation via Phase Transfer Catalysis (PTC)
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base and a quaternary ammonium salt as the phase-transfer catalyst.
Experimental Workflow Diagram
Caption: Workflow for N-alkylation via Phase Transfer Catalysis.
Materials and Reagents
-
Substrate: this compound
-
Alkylating Agent: Alkyl halide (e.g., benzyl bromide, ethyl iodide, butyl bromide)
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) or Aliquat® 336
-
Solvent: Acetonitrile, Toluene, or N,N-Dimethylformamide (DMF)
-
Reagents for Work-up: Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, Eluents (e.g., Hexanes/Ethyl Acetate mixture)
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).
-
Solvent Addition: Add the chosen solvent (e.g., Acetonitrile) to the flask to create a stirrable slurry (concentration typically 0.1-0.5 M).
-
Addition of Alkylating Agent: Begin stirring the mixture. Slowly add the alkylating agent (1.1-1.5 eq.) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, typically 60-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkylating agent.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Data Presentation
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrrolidin-2-one | Benzyl Bromide | K₂CO₃ | TBAB | Toluene | Reflux | 5 | 92 |
| Indole | Ethyl Iodide | KOH (50% aq.) | TBAB | Toluene | 50 | 2 | 85 |
| Benzodiazepine-2,4-dione | Benzyl Bromide | K₂CO₃ | TBAB | DMF | 80 | 48 | 82[5] |
| 2-Pyridone | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | - | DMF | 80 | 12 | 75-82[6] |
Alternative Synthetic Route
An alternative approach to obtaining N-alkylated 3,4-dihydro-2H-1,4-benzoxazines involves a two-step sequence starting from o-aminophenol derivatives. This method circumvents the potentially inefficient direct alkylation of the benzoxazine ring.[1]
-
N-Alkylation of o-Aminophenol: The starting o-aminophenol is first N-alkylated.
-
Ring Closure: The resulting N-alkylated o-aminophenol is then reacted with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate to form the desired N-alkylated 3,4-dihydro-2H-1,4-benzoxazine.[1]
Ring Closure Workflow Diagram
Caption: Alternative route: Ring closure of N-alkylated o-aminophenol.
Conclusion
The N-alkylation of this compound can be effectively achieved using Phase Transfer Catalysis with an alkyl halide and potassium carbonate. This method offers a practical, scalable, and potentially greener alternative to methods employing strong, hazardous bases. For cases where direct alkylation proves difficult, synthesis via the N-alkylation of an aminophenol precursor followed by ring closure remains a valuable strategy. Researchers should optimize conditions such as solvent, temperature, and choice of catalyst for their specific substrate and alkylating agent to achieve the best results.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, serves as a versatile building block in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with an oxazine ring and the presence of a chlorine atom, make it a privileged scaffold for designing molecules with significant biological activities. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel therapeutics based on this core structure.
Overview of Medicinal Chemistry Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, establishing this scaffold as a cornerstone in modern drug discovery. Key areas of application include:
-
Antimicrobial and Antifungal Agents: The benzoxazine nucleus is a common feature in compounds exhibiting potent activity against various bacterial and fungal strains. The chlorine substituent at the 6-position can significantly influence the antimicrobial spectrum and potency.[1][2][3][4]
-
Anticancer Agents: Numerous studies have explored the potential of this compound derivatives as anticancer agents. These compounds have been shown to target various cancer cell lines, suggesting diverse mechanisms of action.[1][5]
-
Serotonin-3 (5-HT3) Receptor Antagonists: Modification of the this compound scaffold has led to the discovery of potent and selective 5-HT3 receptor antagonists. These compounds have potential applications in the management of nausea and vomiting, particularly those induced by chemotherapy.[6]
-
Kinase Inhibitors: The 1,4-benzoxazine core has been utilized in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[7]
-
Anti-inflammatory and Analgesic Agents: Derivatives of this scaffold have also been investigated for their anti-inflammatory and analgesic properties, indicating their potential in treating pain and inflammation.[1][3]
Synthesis Protocols
The synthesis of this compound and its derivatives is a critical first step in their medicinal chemistry exploration. Below are representative protocols for the synthesis of the core scaffold and a key derivative class.
General Synthesis of this compound
This protocol describes a common method for the synthesis of the parent scaffold via cyclization.
Materials:
-
4-Chloro-2-aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chloro-2-aminophenol (1 equivalent) in acetone, add 1,2-dibromoethane (1.8 equivalents).
-
Add a solution of potassium carbonate (1.85 equivalents) in water to the reaction mixture.
-
Reflux the resulting mixture for 72 hours.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (4 x 125 ml).
-
Wash the combined organic layers with brine (200 ml) and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography to yield this compound.[8]
Logical Workflow for Synthesis
Synthesis of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives
This protocol outlines a one-pot synthesis for a class of antimicrobial derivatives.[3]
Materials:
-
p-Chlorophenol
-
Substituted aromatic aldehyde
-
Methanolic ammonia (25-30%)
-
Methanol
Procedure:
-
Dissolve p-chlorophenol (0.01 mol) in methanol (10 ml).
-
Add the substituted aromatic aldehyde (0.02 mol) to the solution.
-
Add 10 ml of 25-30% methanolic ammonia to the mixture.
-
Allow the mixture to stand at ambient temperature for 2-3 days, during which crystalline products will separate out.
-
Filter the crude product, wash with cold methanol, and purify by recrystallization.[3]
Biological Activity and Quantitative Data
The following tables summarize the quantitative biological data for representative derivatives of this compound.
5-HT3 Receptor Antagonist Activity
A notable application of this scaffold is in the development of potent 5-HT3 receptor antagonists. The following table presents data for a highly active derivative.
| Compound | 5-HT3 Receptor Binding Affinity (Ki, nM) | von Bezold-Jarisch Reflex Inhibition (ED₅₀, µg/kg i.v.) |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 0.089 |
| Data sourced from a study on potent serotonin-3 (5-HT3) receptor antagonists.[6] |
Antifungal Activity
Derivatives of 1,4-benzoxazin-3-one containing a 6-chloro substituent have shown significant antifungal activity.
| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/ml | EC₅₀ (µg/ml) |
| 5o | G. zeae | 76.14 | 23.17 |
| 5p | C. wilt | 71.33 | 26.76 |
| 5q | P. sasakii | 73.32 | 26.66 |
| 5s | P. infestans | 82.62 | 15.37 |
| Data for 6-chloro-1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[9] |
Experimental Protocols for Biological Assays
Detailed protocols are essential for the evaluation of the biological activity of newly synthesized compounds.
Protocol: In Vitro 5-HT3 Receptor Binding Assay
This protocol is used to determine the binding affinity of test compounds to the 5-HT3 receptor.
Materials:
-
Rat cerebral cortex homogenate (source of 5-HT3 receptors)
-
[³H]Granisetron (radioligand)
-
Test compounds
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, mix the rat cerebral cortex homogenate, [³H]Granisetron, and the test compound or vehicle.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound by analyzing the competition binding data.[6]
Workflow for 5-HT3 Receptor Binding Assay
Protocol: In Vitro Antifungal Mycelium Growth Rate Assay
This protocol is used to assess the antifungal activity of compounds against various plant pathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of pathogenic fungi (G. zeae, P. sasakii, etc.)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it.
-
While the medium is still molten, add the test compound to achieve the desired final concentration (e.g., 50 µg/ml).
-
Pour the medium containing the test compound into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the target fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period, until the mycelial growth in the control plate (without compound) reaches a certain diameter.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage inhibition of mycelial growth.
-
To determine the EC₅₀ value, repeat the assay with a range of compound concentrations.[9]
Signaling Pathways and Mechanisms of Action
While the precise mechanisms for all derivatives are not fully elucidated, some key pathways have been identified.
5-HT3 Receptor Antagonism
Derivatives of this compound can act as antagonists at the 5-HT3 receptor, a ligand-gated ion channel. By blocking the action of serotonin (5-HT) at this receptor, these compounds can inhibit the signaling that leads to nausea and vomiting.
Simplified 5-HT3 Receptor Signaling Pathway
References
- 1. Buy this compound | 70558-11-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine as a versatile building block in organic synthesis. Detailed protocols for key transformations are provided, along with data to guide reaction optimization and application in medicinal chemistry and materials science.
Introduction
This compound is a valuable heterocyclic scaffold due to its prevalence in a wide range of biologically active compounds and functional materials. The presence of a chlorine atom on the aromatic ring and a secondary amine within the oxazine ring provides two key reactive sites for further functionalization, making it an ideal starting material for the synthesis of diverse molecular architectures. This document outlines its application in several critical synthetic transformations.
Key Applications and Synthetic Protocols
The strategic location of the chlorine atom and the secondary amine allows for a variety of chemical modifications, including N-alkylation, N-arylation, and functionalization of the aromatic ring.
N-Alkylation and N-Acylation Reactions
The secondary amine of the benzoxazine ring is readily alkylated or acylated to introduce a variety of substituents. These reactions are fundamental for modifying the steric and electronic properties of the molecule, which is crucial in drug design and materials science.
Experimental Protocol: Synthesis of N-Dichloroacetyl-3,4-dihydro-6-chloro-2H-1,4-benzoxazine [1]
This protocol details the acylation of this compound with dichloroacetyl chloride.
-
Materials:
-
This compound
-
Dichloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, slowly add dichloroacetyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization Data for N-Dichloroacetyl-3,4-dihydro-6-chloro-2H-1,4-benzoxazine: [1]
-
Appearance: White solid
-
Yield: 81%
-
Melting Point: 106–107 °C
-
IR (cm⁻¹): 1674 (C=O)
-
¹H NMR (DMSO-d₆, δ): 7.97–8.02 (m, 1H, Ar-H), 7.40 (s, 1H, Cl₂CH), 7.14–7.18 (m, 1H, Ar-H), 6.95–6.98 (d, J = 8.8 Hz, 1H, Ar-H), 4.33–4.36 (t, J = 4.5 Hz, 2H, O-CH₂), 3.93–3.96 (t, J = 4.5 Hz, 2H, N-CH₂)
-
¹³C NMR (DMSO-d₆, δ): 162.2, 146.2, 126.4, 123.4, 123.1, 119.2, 119.2, 67.2, 65.8, 43.6
-
MS (EI): m/z 279 [M-1]⁺
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl benzoxazine derivatives. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.
General Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the aryl halide.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Palladium Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1%) | RuPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 95 |
| Pd₂(dba)₃ (1%) | XPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 92 |
| Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 100 | 16 | 75 |
Data synthesized from literature for illustrative comparison.
Logical Workflow for Buchwald-Hartwig Amination
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation offers a classical and often cost-effective alternative to palladium-catalyzed methods for N-arylation. Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures.
General Experimental Protocol: Ullmann Condensation of this compound
-
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
-
Procedure:
-
To a reaction vessel, add the copper(I) salt, ligand, and base.
-
Add this compound and the aryl halide.
-
Add the solvent and heat the mixture to a high temperature (typically 120-180 °C).
-
Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous ammonia solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Table 2: Illustrative Conditions for Ullmann N-Arylation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 150 | 60-85 |
| CuI | L-Proline | Cs₂CO₃ | DMSO | 120 | 70-90 |
| Cu₂O | None | K₃PO₄ | NMP | 180 | 50-75 |
Data synthesized from general literature on Ullmann condensations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. For N-substituted 6-chloro-3,4-dihydro-2H-1,4-benzoxazines, formylation is expected to occur at the C7 position due to the ortho,para-directing effect of the nitrogen atom.
General Experimental Protocol: Vilsmeier-Haack Formylation [2]
-
Materials:
-
N-substituted-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Deionized water
-
-
Procedure:
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (1.5-2.0 eq) to N,N-dimethylformamide. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Signaling Pathway for Vilsmeier-Haack Formylation
Caption: Key steps in the Vilsmeier-Haack formylation of a benzoxazine derivative.
Suzuki-Miyaura Cross-Coupling
The chlorine atom at the C6 position can be replaced with various aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This transformation is a cornerstone of modern organic synthesis for constructing biaryl linkages.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
N-protected-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
-
Procedure:
-
In a reaction flask, dissolve the N-protected-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, arylboronic acid, and base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, add water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 70-95 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-99 |
Data synthesized from general literature on Suzuki-Miyaura couplings of aryl chlorides.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide array of complex organic molecules. The protocols and data presented herein provide a solid foundation for researchers to utilize this scaffold in the development of novel pharmaceuticals and advanced materials. The strategic application of modern cross-coupling reactions and classical functionalization techniques unlocks a vast chemical space for exploration.
References
Application Notes and Protocols for Thermal Curing of Benzoxazine Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal curing of benzoxazine monomers. Benzoxazines are a class of thermosetting phenolic resins that undergo ring-opening polymerization upon heating to form highly cross-linked polybenzoxazine networks.[1][2] These materials are of significant interest due to their excellent thermal stability, mechanical properties, low water absorption, and near-zero volumetric shrinkage during curing.[1][3]
Introduction to Benzoxazine Curing
The thermal curing of benzoxazine monomers is a complex process involving the ring-opening of the oxazine ring, which is a six-membered heterocyclic ring containing nitrogen and oxygen atoms.[2] This polymerization can proceed through a cationic mechanism and is typically initiated by heat, although catalysts can be employed to lower the curing temperature.[1][2] The polymerization temperature for most benzoxazine monomers typically falls within the range of 140°C to 240°C.[4] The final properties of the cured polybenzoxazine, such as its glass transition temperature (Tg) and thermal stability, are highly dependent on the monomer structure and the curing protocol employed.
Key Characteristics of Benzoxazine Curing
-
Ring-Opening Polymerization: The fundamental mechanism involves the opening of the oxazine ring, leading to the formation of a cross-linked polymer network.[2]
-
No By-products: Unlike traditional phenolic resins, the curing of benzoxazines does not release volatile by-products.[1]
-
Near-Zero Shrinkage: Benzoxazine resins exhibit minimal or even slight expansion upon polymerization, which is advantageous for applications requiring high dimensional stability.[1]
-
Molecular Design Flexibility: A wide variety of phenols and primary amines can be used to synthesize benzoxazine monomers, allowing for the tailoring of properties to specific applications.[1][5]
Quantitative Data on Thermal Curing Parameters
The following table summarizes key thermal curing parameters for various benzoxazine monomers as determined by Differential Scanning Calorimetry (DSC).
| Benzoxazine Monomer System | Onset Curing Temp. (°C) | Peak Exothermic Temp. (°C) | Enthalpy of Cure (J/g) | Glass Transition Temp. (Tg) of Polymer (°C) | Reference |
| Bisphenol-A/Aniline (BA-a) | 163 | 229 | 273 | 146 | [6] |
| Indane Bisphenol/Aniline (IBPB) | 170 | 200 | - | 152 | [6] |
| Spirobiindane Bisphenol/Aniline (SBIB) | 240 | 260 | - | - | [6] |
| oHPNI-a | - | 259.4 | - | - | [4][7] |
| PH-fa | - | 237.2 | - | - | [4][7] |
| oHPNI-fa | - | 227.8 | - | 287 | [4][7] |
| RES-pa | - | 197 | - | - | [4] |
| HPMI-fa | 170 | 214 | - | 296 | [8] |
| AB Monomer | - | 246 | - | - | [9] |
| AF Monomer | - | 255 | - | - | [9] |
Experimental Protocols
Protocol 1: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal curing characteristics of benzoxazine monomers.
Objective: To determine the onset of curing, the peak exothermic temperature, and the total heat of polymerization.
Materials and Equipment:
-
Benzoxazine monomer
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Accurately weigh 2-3 mg of the benzoxazine monomer into an aluminum DSC pan.[6]
-
Seal the pan with a lid. It is important to use a non-hermetic pan to allow for the release of any potential volatiles, although benzoxazine curing is generally considered to be addition polymerization.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with a nitrogen atmosphere at a flow rate of 60 mL/min.[6][10]
-
Heat the sample from ambient temperature to 350°C at a constant heating rate of 10°C/min.[6][9][10]
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the curing reaction.
-
From the DSC curve, determine the following parameters:
-
Onset Curing Temperature (Tonset): The temperature at which the exothermic peak begins to deviate from the baseline.
-
Peak Exothermic Temperature (Tpeak): The temperature at the maximum of the exothermic peak.
-
Heat of Polymerization (ΔH): The total area under the exothermic peak, which is proportional to the total heat evolved during the curing reaction.
-
Protocol 2: Isothermal Curing and Glass Transition Temperature (Tg) Determination
This protocol describes how to perform an isothermal cure followed by the determination of the glass transition temperature of the resulting polybenzoxazine.
Objective: To cure the benzoxazine monomer at a specific temperature and then measure the Tg of the fully cured polymer.
Materials and Equipment:
-
Benzoxazine monomer
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Oven (optional, for bulk curing)
Procedure: Part A: Isothermal Curing in DSC
-
Follow steps 1-4 from Protocol 1.
-
Heat the sample to the desired isothermal curing temperature (e.g., the onset or peak temperature determined in Protocol 1).
-
Hold the sample at this temperature for a specified period (e.g., 6 hours) to ensure complete curing.[6]
-
After the isothermal hold, cool the sample to room temperature.
Part B: Tg Determination
-
Re-heat the cured sample in the DSC from ambient temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 20°C/min.[6]
-
The glass transition will be observed as a step-like change in the baseline of the DSC thermogram.
-
Determine the Tg from the midpoint of this transition.
Alternative Bulk Curing:
-
Place a larger quantity of the benzoxazine monomer in a suitable container and place it in an oven.
-
Flush the oven with nitrogen.
-
Heat the oven to the desired curing temperature and hold for the specified time.
-
After curing, allow the polymer to cool to room temperature.
-
A small sample of the cured polymer can then be analyzed by DSC as described in Part B to determine its Tg.
Protocol 3: Rheological Analysis of Curing
This protocol details the use of a rheometer to monitor the change in viscosity during the curing process.
Objective: To determine the gel point and monitor the viscosity profile of the benzoxazine monomer as it cures.
Materials and Equipment:
-
Benzoxazine monomer
-
Rheometer with parallel plate geometry
-
Temperature control unit
Procedure:
-
Place a small amount of the benzoxazine monomer onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting.
-
Heat the sample using a defined temperature ramp (e.g., 5°C/min) that mimics a potential processing cycle.[8]
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature and time.
-
The gel point is typically identified as the point where the storage modulus (G') exceeds the loss modulus (G'').
-
The viscosity profile will show an initial decrease as the monomer melts, followed by a sharp increase as polymerization and cross-linking occur. This information is crucial for determining the processing window of the resin.[8]
Visualizing the Curing Process
The following diagrams illustrate the key concepts and workflows associated with the thermal curing of benzoxazine monomers.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. polen.itu.edu.tr [polen.itu.edu.tr]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 6. tandfonline.com [tandfonline.com]
- 7. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"optimizing reaction conditions for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound involves the reaction of 2-amino-4-chlorophenol with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where the amino and hydroxyl groups of the aminophenol displace the bromine atoms on 1,2-dibromoethane to form the heterocyclic ring.
Q2: What are the critical reaction parameters to control for a successful synthesis?
Several parameters are crucial for optimizing the yield and purity of the final product. These include the choice of solvent, reaction temperature, the presence and type of base, and the stoichiometry of the reactants. Aprotic solvents are generally preferred for N-alkylation reactions.[1] The temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Q3: What are the common side reactions to be aware of?
The primary side reaction of concern is the formation of N,N'-bis(2-hydroxy-5-chlorophenyl)ethane-1,2-diamine, which occurs when two molecules of 2-amino-4-chlorophenol react with one molecule of 1,2-dibromoethane. Over-alkylation, leading to the formation of polymeric byproducts, can also occur, especially at higher temperatures or with incorrect stoichiometry.[1]
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through recrystallization or flash column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for purification of benzoxazine derivatives include hexane/ethyl acetate mixtures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive starting materials.- Inappropriate reaction temperature (too low).- Incorrect solvent.- Ineffective base. | - Confirm the purity of 2-amino-4-chlorophenol and 1,2-dibromoethane.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Screen different aprotic solvents such as DMF, DMSO, or acetonitrile.- Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. |
| Formation of Significant Byproducts | - Incorrect stoichiometry of reactants.- Reaction temperature is too high.- Prolonged reaction time. | - Use a slight excess of 1,2-dibromoethane to favor the formation of the desired product.- Optimize the reaction temperature to find a balance between reaction rate and selectivity.- Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Difficult Purification | - Presence of multiple, closely related impurities.- Oily or non-crystalline product. | - Employ flash column chromatography with a carefully selected eluent system to separate the desired product from impurities.- Attempt recrystallization from a variety of solvent systems. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. |
| Reaction Stalls Before Completion | - Deactivation of the base.- Insufficient mixing. | - Add fresh base to the reaction mixture.- Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 65 |
| 2 | DMF | K₂CO₃ | 100 | 8 | 78 |
| 3 | DMF | K₂CO₃ | 120 | 6 | 75 (with increased byproducts) |
| 4 | Acetonitrile | K₂CO₃ | 80 (reflux) | 18 | 72 |
| 5 | DMSO | Cs₂CO₃ | 100 | 8 | 85 |
Note: This table is a hypothetical representation to illustrate the effect of different reaction parameters. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of Substituted Benzoxazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzoxazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing substituted benzoxazines?
A1: The synthesis of substituted benzoxazines, typically achieved through a Mannich condensation of a phenol, a primary amine, and formaldehyde, can present several challenges. These include low reaction yields, the formation of side products such as oligomers and stable Schiff bases, and difficulties in purifying the final benzoxazine monomer.[1][2][3] The success of the synthesis is highly dependent on the purity of starting materials, reaction conditions (temperature, time, and solvent), and the nature of the substituents on the phenol and amine.[1]
Q2: How do substituents on the phenol and amine reactants affect the synthesis?
A2: Substituents on the aromatic rings of the phenol and amine can significantly influence the reaction. Electron-donating groups on the phenol can increase the reactivity of the ortho position, facilitating the reaction. Conversely, bulky ortho substituents can sterically hinder the reaction.[4] The electronic nature of substituents on the amine component also plays a crucial role. For instance, synthesizing benzoxazines from weakly basic amines may require acidic conditions to achieve a good yield.
Q3: What are the typical reaction conditions for benzoxazine synthesis?
A3: Benzoxazine synthesis is often carried out in a solvent such as toluene, dioxane, or chloroform at reflux temperatures, typically ranging from 80 to 110 °C.[5][6][7] Reaction times can vary from a few hours to 48 hours.[5][8] Solvent-free methods are also employed, which can be more environmentally friendly and cost-effective.[2] The choice of reaction conditions depends on the specific reactants and the desired product.
Q4: What are common side products, and how can their formation be minimized?
A4: Common side products include benzoxazine oligomers, stable Schiff bases, and products from over-alkylation or acylation.[1] The formation of these byproducts is often favored by the presence of water, polar solvents, prolonged reaction times, and high temperatures.[2] To minimize their formation, it is crucial to use anhydrous solvents, carefully control the reaction temperature and time, and ensure the correct stoichiometry of the reactants.[1]
Q5: What are effective methods for purifying substituted benzoxazines?
A5: Purification of benzoxazine monomers is critical to remove unreacted starting materials, catalysts, and side products, as impurities can affect the subsequent polymerization process. Common purification techniques include:
-
Washing: The crude product is often washed with an aqueous base solution (e.g., 1N NaOH) to remove unreacted phenol, followed by washing with water to remove the base and other water-soluble impurities.[5][8]
-
Recrystallization: This method is effective for obtaining high-purity crystalline benzoxazines.[9]
-
Column Chromatography: This is a versatile technique for separating the desired benzoxazine from various impurities.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted benzoxazines.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time.[1] |
| Inactive Catalyst | If a catalyst is used, ensure its activity. Some catalysts are sensitive to air and moisture and may require activation. A slight increase in catalyst loading might improve the conversion.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of the phenol, amine, and formaldehyde. An excess of one reactant can lead to the formation of side products and reduce the yield of the desired benzoxazine.[1] |
| Poor Reactant Purity | Use high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require higher temperatures to proceed at a reasonable rate, while for others, excessive heat can lead to degradation or side reactions. |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Recommended Solution |
| Oligomer Formation | The presence of water, polar solvents, long reaction times, and high temperatures can promote the formation of oligomers.[2] Use anhydrous solvents and carefully control reaction parameters. |
| Stable Schiff Base Intermediate | In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may not fully cyclize.[1] Ensure reaction conditions are sufficient to drive the reaction to completion. |
| Over-alkylation/acylation | Multiple substitutions on the benzoxazine ring can occur. Optimize the stoichiometry of the reactants to favor the desired product.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product Lost During Workup | Significant product loss can occur during washing and extraction steps. Ensure proper phase separation and minimize the number of extraction steps. |
| Co-elution in Column Chromatography | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems to achieve better separation.[1] |
| Product Degradation During Purification | High temperatures during solvent removal can cause degradation or premature polymerization. Use a rotary evaporator under reduced pressure at a moderate temperature.[2] |
Quantitative Data on Benzoxazine Synthesis
The following tables summarize reported yields for the synthesis of various substituted benzoxazines, providing a comparative overview.
Table 1: Yields of Benzoxazine Synthesis in Different Reaction Media
| Benzoxazine Monomer | Phenol Component | Amine Component | Reaction Medium | Yield (%) | Reference |
| PH-a-[1]ba | 2-((phenylamino)methyl)phenol | Benzaldehyde | Toluene | 82 | [2] |
| BA-a | Bisphenol A | Aniline | Toluene | 86 | [2] |
| Guaiacol-based | Guaiacol | Various amines | Solvent-free (Microwave) | 70 | [2] |
| Rosin-based (Bra-1) | Rosin derivative | Aniline | DMF | 81 | [2] |
| Rosin-based (Bra-2) | Rosin derivative | 4-Aminobenzoic acid | DMF | 76 | [2] |
| BA–PADPA | Bisphenol A | N-phenyl-1,4-phenylenediamine | Toluene | ~33 | [2][7] |
| pC-A | p-Cresol | Aniline | Toluene | ~80 | [5] |
| Thy-JD | Thymol | Jeffamine D-230 | Chloroform | 71 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a Cresol-Based Benzoxazine (pC-A)
This protocol describes the synthesis of a benzoxazine from p-cresol and aniline.
Materials:
-
p-Cresol
-
Aniline
-
Paraformaldehyde
-
Toluene
-
1 N Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, dissolve p-cresol (e.g., 17.8 g) and aniline (e.g., 17.6 g) in toluene.
-
Add paraformaldehyde (e.g., 24.6 mL of a 37% aqueous solution, or an equivalent amount of solid paraformaldehyde) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for about 3 hours, or until water is no longer collected in a Dean-Stark trap if using solid paraformaldehyde.[5]
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 1 N NaOH solution three times to remove unreacted p-cresol.[5]
-
Wash the organic phase with distilled water until the aqueous layer is neutral.[5]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent (toluene) using a rotary evaporator under reduced pressure at 60 °C to obtain the crude benzoxazine monomer as a viscous liquid.[5] The reported yield for this type of synthesis is approximately 75-80%.[5]
Protocol 2: Synthesis of a Bio-based Benzoxazine (Thy-JD)
This protocol details the synthesis of a benzoxazine from thymol and Jeffamine D-230.
Materials:
-
Thymol
-
Jeffamine D-230
-
Paraformaldehyde
-
Chloroform
-
1 N Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve thymol (6.6 mmol) and Jeffamine D-230 (3.3 mmol) in 40 mL of chloroform in a flask with stirring until a clear solution is formed.[8]
-
Add paraformaldehyde (13.2 mmol) to the solution.[8]
-
Reflux the mixture for 48 hours.[8]
-
Cool the mixture to room temperature.
-
Wash the organic phase with 1N sodium hydroxide solution (3 x 30 mL) and then with water (2 x 20 mL).[8]
-
Dry the organic phase with anhydrous sodium sulfate.[8]
-
Evaporate the solvent in a vacuum to obtain the product. The reported yield is 71%.[8]
Visualizations
Logical Workflow for Troubleshooting Low Benzoxazine Yield
A troubleshooting workflow for addressing low product yield in benzoxazine synthesis.
General Synthetic Pathway for Benzoxazines
A simplified diagram illustrating the general Mannich condensation pathway for the synthesis of substituted benzoxazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines [techscience.com]
- 5. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add more solvent in small increments until the compound dissolves.- Try a more polar solvent or a solvent mixture. Ethanol or an ethanol/water mixture is a good starting point. |
| Oiling out occurs (compound separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to dissolve the oil, then allow to cool slowly. |
| No crystals form upon cooling. | - Solution is not saturated.- Compound is highly soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try adding an anti-solvent (a solvent in which the compound is insoluble, like water if using ethanol) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Poor recovery of the purified compound. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are discolored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (streaks at the top of the column). | - The mobile phase is not polar enough.- The compound is strongly adsorbed to the silica gel due to its basicity (secondary amine). | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (1-2%).- Use a mobile phase containing a basic additive, such as 0.5-1% triethylamine or a few drops of ammonia in the polar solvent component. |
| Poor separation of the compound from impurities. | - Incorrect mobile phase composition.- The column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf value of the target compound around 0.3-0.4).- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Ensure the silica gel is packed uniformly without any cracks or channels. |
| Compound elutes too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Tailing of the compound spot on TLC and broad peaks from the column. | - The compound is interacting too strongly with the acidic silica gel. | - As with streaking at the origin, add a basic modifier like triethylamine to the mobile phase. |
| Low recovery from the column. | - The compound is irreversibly adsorbed to the silica gel. | - Use a deactivated silica gel or a basic mobile phase.- If the compound is still on the column, try flushing with a very polar solvent like methanol, which may also contain a basic additive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts of the synthesis. Depending on the synthetic route, these can include:
-
4-chloro-2-aminophenol: A common precursor in many synthetic pathways.
-
Unreacted C2 synthons: Such as 1,2-dibromoethane or ethylene oxide, depending on the specific reaction.
-
Side-products: In some benzoxazine syntheses, the formation of triazine structures has been observed as a potential byproduct.[1] Additionally, polymeric or oligomeric side products can sometimes form.
Q2: Which purification technique, recrystallization or column chromatography, is better for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice if the crude product is relatively pure and the impurities have different solubility profiles from the desired compound. It is a simpler and often more scalable technique.
-
Column chromatography is more effective for separating complex mixtures of compounds with similar properties or for removing impurities that are difficult to eliminate by recrystallization. Given the basic nature of the target compound, care must be taken to use a deactivated silica gel or a basic mobile phase to ensure good recovery.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. By spotting a small amount of each collected fraction on a TLC plate and eluting it with the same solvent system used for the column, you can identify which fractions contain your pure compound.
Q4: I have a pure solid after purification. How can I confirm its identity and purity?
A4: The identity and purity of your final product can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale first.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place a small amount of the crude product (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form. If the compound is too soluble in ethanol even when cold, a two-solvent system (e.g., ethanol/water) may be necessary.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid. Keep the solution at or near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, for deactivation or as a mobile phase additive)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.3-0.4 and separates it from impurities.
-
If the spot streaks, add a small amount of triethylamine (0.5-1%) to the developing solvent.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient elution, start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20, etc.) to elute the compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Key steps in the recrystallization process.
Caption: Logic for addressing compound streaking in chromatography.
References
Technical Support Center: Benzoxazine Synthesis via Mannich Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the Mannich condensation for benzoxazine synthesis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common side reactions.
Issue 1: Low Yield of Benzoxazine Monomer
| Potential Cause | Recommended Solution | Analytical Signature |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting materials are consumed. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions. A typical temperature range is 80-110°C.[1] - Optimize Stoichiometry: Ensure the correct molar ratio of phenol, amine, and formaldehyde (typically 1:1:2) is used.[2] | - Presence of significant amounts of starting materials (phenol, amine) in the crude ¹H NMR spectrum. |
| Formation of Oligomeric Side Products | - Control Temperature: Avoid excessively high reaction temperatures which favor oligomerization. - Solvent Selection: Use non-polar solvents like toluene or xylene to minimize the formation of polar intermediates that can lead to oligomers. - Reduce Reaction Time: Prolonged reaction times can lead to the formation of higher molecular weight oligomers. | - Broad humps in the baseline of the ¹H NMR spectrum. - A distribution of higher molecular weight species observed in Gel Permeation Chromatography (GPC). |
| Formation of Triazine Side Products (especially with diamines) | - Solvent Mixture: Use a solvent mixture of toluene and isopropanol (e.g., 2:1 volume ratio) to suppress triazine formation. The hydroxyl groups of isopropanol are thought to solvate intermediates and prevent the cyclotrimerization of formaldehyde and amine.[1] | - A characteristic low-intensity signal around δ = 5.1 ppm in the ¹H NMR spectrum may indicate the presence of triazine structures.[1] |
Issue 2: Product is a Viscous Oil or Gummy Solid Instead of a Crystalline Solid
| Potential Cause | Recommended Solution | Analytical Signature |
| Presence of Oligomeric Impurities | - Purification: Purify the crude product by column chromatography or recrystallization. A common solvent system for column chromatography is a gradient of ethyl acetate in hexanes. - Washing: Wash the crude product with a dilute aqueous base (e.g., 1N NaOH) to remove unreacted phenol and acidic impurities, followed by washing with water to neutrality.[3] | - Broad signals in the ¹H NMR spectrum. - A broad molecular weight distribution in GPC analysis. |
| Residual Solvent | - Drying: Dry the product under high vacuum at a moderate temperature (e.g., 40-60°C) for an extended period to remove residual solvent. | - Characteristic solvent peaks in the ¹H NMR spectrum (e.g., toluene at δ ~2.3 and 7.2 ppm). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzoxazine synthesis via Mannich condensation?
A1: The two most prevalent side reactions are the formation of oligomers and the formation of triazine derivatives, particularly when using diamines.[1][4] Oligomers can be linear or branched chains formed from the condensation of multiple phenol, amine, and formaldehyde units without the final ring-closure to the benzoxazine structure. Triazines are six-membered heterocyclic rings formed from the cyclotrimerization of an amine and formaldehyde.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: The most effective methods for detecting side products are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying unreacted starting materials, oligomers (which often show broad signals), and specific side products like triazines (characteristic peaks around 5.1 ppm).[1][5]
-
Gel Permeation Chromatography (GPC): GPC can be used to analyze the molecular weight distribution of the product. The presence of oligomers will be indicated by a broader distribution and peaks at higher molecular weights compared to the pure benzoxazine monomer.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less specific than NMR, FTIR can indicate the presence of unreacted phenolic -OH groups (broad peak around 3200-3500 cm⁻¹) which may be part of oligomeric structures.
Q3: What is the mechanism of oligomer formation?
A3: Oligomer formation occurs when the Mannich reaction intermediates, such as aminomethylated phenols, react with other phenol or amine molecules instead of undergoing intramolecular cyclization to form the oxazine ring. This leads to the formation of linear or branched chains connected by methylene or methylene-amine bridges. High temperatures and polar solvents can favor these intermolecular reactions over the desired intramolecular ring closure.
Q4: Can you provide a detailed experimental protocol to minimize side reactions?
A4: The following is a generalized high-purity synthesis protocol:
Protocol: High-Purity Benzoxazine Synthesis
Materials:
-
Phenol derivative (1.0 eq)
-
Primary amine (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Toluene (or a 2:1 mixture of Toluene:Isopropanol if using a diamine)
-
1N Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the phenol derivative in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add paraformaldehyde to the solution and stir the suspension.
-
Slowly add the primary amine to the mixture at room temperature. The reaction is often exothermic, so controlled addition is important.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1N NaOH (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or hexanes) or by column chromatography on silica gel.
Q5: How does the purity of the benzoxazine monomer affect its subsequent polymerization?
A5: The purity of the benzoxazine monomer is critical for its polymerization behavior and the final properties of the polybenzoxazine.[8] Impurities such as unreacted phenols or oligomers can act as initiators or catalysts, leading to an uncontrolled polymerization and a lower glass transition temperature of the resulting polymer. Residual solvents can create voids in the cured material, compromising its mechanical integrity.
Visualizations
Caption: Logical workflow of the Mannich condensation for benzoxazine synthesis and the formation of major side products.
Caption: Troubleshooting decision tree for common issues in benzoxazine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. US7041772B2 - Method for producing benzoxazine resin - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to increasing the yield of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a crucial building block in various pharmaceutical applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Troubleshooting Guide: Enhancing Reaction Yield
Low yields in the synthesis of this compound can stem from various factors, from suboptimal reaction conditions to the formation of unwanted byproducts. This section provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting logic for addressing low yield.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most critical parameters affecting the yield of the reaction?
A1: The key parameters influencing the yield are reaction temperature, reaction time, solvent, and the stoichiometry of the reactants. An optimal temperature for the condensation reaction is typically in the range of 80-90°C.[1][2] The choice of solvent is also crucial; for instance, using a co-solvent system like toluene/isopropanol can help to suppress the formation of triazine byproducts.[2]
Q2: I am observing significant byproduct formation. How can I minimize this?
A2: The formation of hyperbranched triazine structures is a common side reaction in benzoxazine synthesis, which can lead to a decrease in the yield of the desired product.[2] To mitigate this, consider the following:
-
Solvent System: Employing a solvent mixture such as toluene/isopropanol (e.g., in a 2:1 ratio) has been shown to be effective in preventing the formation of these impurities.[2]
-
Gradual Reagent Addition: A gradual addition of reagents can also help in minimizing the formation of these branched structures.[1]
-
Stoichiometry: A slight excess of paraformaldehyde (around 10%) can help to drive the reaction towards the desired product and minimize the formation of compounds with a Mannich bridge.[1][2]
Q3: My product appears impure after the initial workup. What is the recommended purification method?
A3: Impurities can significantly affect the properties of the final product. While a simple wash with cold water followed by drying can remove some impurities, column chromatography is often necessary for obtaining a highly purified product. Recrystallization from a suitable solvent system, such as hexane/ethyl acetate, can also be an effective final purification step.
Q4: What is a typical starting material for the synthesis of this compound?
A4: A common precursor for the synthesis of this compound is 4-chloro-2-aminophenol. This can be prepared from 2,5-dichloronitrobenzene through hydrolysis followed by reduction.[3]
Experimental Protocols
dot
Caption: General experimental workflow for benzoxazine synthesis.
Protocol 1: Synthesis of a Dichloro-Substituted Benzoxazine Monomer
This protocol is adapted from the synthesis of a benzoxazine monomer based on 3,3′-dichloro-4,4′-diaminodiphenylmethane and can be modified for the synthesis of this compound.
Materials:
-
3,3′-dichloro-4,4′-diaminodiphenylmethane (or 4-chloro-2-aminophenol for the target molecule)
-
Phenol (or an appropriate amine for the target molecule's synthesis)
-
Paraformaldehyde
-
Toluene
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diamine (or aminophenol) and phenol in a 2:1 mixture of toluene and isopropanol.
-
Heat the mixture to 60°C to ensure complete dissolution of the solid reagents.[2]
-
Gradually add a calculated amount of paraformaldehyde (a 10% excess is recommended).[1]
-
Increase the temperature to 80-90°C and maintain the reaction for 8 hours.[1][2]
-
After the reaction is complete, remove the solvents under reduced pressure.
-
Dry the resulting product in a vacuum oven at 90°C for 6 hours.[1][2]
Expected Yield: For the dichloro-substituted benzoxazine, yields of 90-95% have been reported.[2] The yield for this compound may vary and would require optimization.
Data Presentation
The following table summarizes the reaction conditions and yields for a related dichloro-substituted benzoxazine, providing a benchmark for optimizing the synthesis of the target compound.
| Reactants | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,3′-dichloro-4,4′-diaminodiphenylmethane, Phenol, Paraformaldehyde | Toluene/Isopropanol (2:1) | 80-90 | 8 | 90-95 | [2] |
This technical support guide provides a foundational understanding and practical advice for increasing the yield of this compound. By carefully considering the troubleshooting steps, consulting the FAQs, and adapting the provided experimental protocols, researchers can significantly improve their synthetic outcomes. Continuous optimization of reaction parameters based on experimental results is key to achieving high yields of this valuable compound.
References
Technical Support Center: Troubleshooting Low Yield in Benzoxazine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during the synthesis of benzoxazine monomers, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzoxazine synthesis has a consistently low yield. What are the most common causes?
A1: Low yields in benzoxazine synthesis can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Prolonged heating or incorrect temperatures can lead to the formation of side products and oligomers, consuming your reactants and reducing the yield of the desired monomer.[1]
-
Purity of Reactants: Impurities in the starting materials (phenol, primary amine, and paraformaldehyde) can interfere with the reaction or act as unintended catalysts for side reactions.[2][3] Phenolic impurities, in particular, can accelerate polymerization.[3]
-
Incorrect Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is crucial. A common starting point is a 1:1:2 molar ratio of phenol to amine to formaldehyde.[4]
-
Formation of Side Products: The Mannich condensation is susceptible to side reactions, leading to the formation of oligomers and other byproducts that are difficult to separate from the desired monomer.[5]
-
pH of the Reaction Medium: The pH can be a controlling factor, especially when using weakly basic amines. A strongly acidic medium may be necessary to achieve a high yield in such cases.[6]
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps if the methods are not optimized.
Q2: I am observing the formation of a significant amount of oligomers and other byproducts. How can I minimize these?
A2: The formation of oligomers is a frequent cause of low monomer yield.[5] To minimize their formation, consider the following:
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions favor oligomerization.[5] A systematic study to find the optimal balance for your specific system is recommended.
-
Control Stoichiometry: Ensure precise measurement of your reactants. An excess of formaldehyde and amine can sometimes be used to influence the reaction mechanism and potentially increase the monomer yield.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents such as toluene, dioxane, or even solvent-free conditions may reduce side reactions.[5]
-
Purification Strategy: Employ a robust purification strategy to separate the monomer from oligomeric byproducts. This may involve recrystallization, column chromatography, or washing with appropriate solvents.[7]
Q3: How does the choice of solvent impact the synthesis yield?
A3: The reaction solvent significantly influences reactant solubility, reaction kinetics, and the profile of side products.[5] Toluene and dioxane are commonly used.[5] In some instances, a mixture of solvents, like toluene/ethanol, has been used effectively.[5] High-boiling-point solvents can pose challenges during removal, potentially leading to product degradation if excessive heat is applied.[5] Solvent-free methods are also an option and can be more environmentally friendly and cost-effective.[5]
Q4: Can impurities in my starting materials really have such a large impact?
A4: Yes, the purity of your reactants is critical. Impurities can have a profound effect on the polymerization behavior.[7] For instance, even small amounts of cationic impurities can act as initiators, leading to premature polymerization and a lower yield of the desired monomer.[7] It is highly recommended to use high-purity starting materials and to purify them if necessary.
Q5: I am struggling with the purification of my benzoxazine monomer. What are the best practices?
A5: Effective purification is key to obtaining a high-purity monomer and improving the overall yield. A multi-step approach is often necessary:
-
Initial Washing: After the reaction, a common procedure is to wash the crude product with a 1N sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the pH is neutral.[2][8]
-
Solvent Removal: The organic solvent should be removed under reduced pressure using a rotary evaporator.
-
Recrystallization: This is a powerful technique for purifying solid benzoxazine monomers. Hexane is a commonly used solvent for recrystallization.[8]
-
Column Chromatography: For difficult separations, column chromatography using silica gel can be employed to isolate the pure monomer from oligomers and other impurities.[7]
Data Presentation
Table 1: Effect of Reaction Medium on Benzoxazine Synthesis Yield
| Benzoxazine Monomer | Phenol Component | Amine Component | Reaction Medium | Yield (%) | Reference |
| PH-a | Phenol | Aniline | Toluene | 93 | [8] |
| BA-a | Bisphenol A | Aniline | Toluene/Acetone | 86 | [8] |
| Guaiacol-based | Guaiacol | Various amines | Solvent-free (Microwave-assisted) | 70 | [5] |
| Rosin-based (Bra-1) | Rosin derivative | Aniline | DMF | 81 | [5] |
| Rosin-based (Bra-2) | Rosin derivative | 4-Aminobenzoic acid | DMF | 76 | [5] |
| BA-PADPA | Bisphenol A | N-phenyl-1,4-phenylenediamine | Toluene | ~33 | [5] |
| Fluorinated Benzoxazine | Phenol | Pentafluoroaniline | Dioxane (acidic) | High Yield | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Benzoxazine Monomer (e.g., PH-a)
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Phenol (1 equivalent)
-
Aniline (1 equivalent)
-
Paraformaldehyde (2 equivalents)
-
Toluene
-
1N Sodium Hydroxide solution
-
Magnesium Sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1 equivalent) and paraformaldehyde (2 equivalents) in toluene.
-
Add aniline (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and stir for 5 hours.[8]
-
After the reaction is complete, cool the solution to room temperature.
-
Wash the solution three times with 1N sodium hydroxide aqueous solution.[8]
-
Wash with deionized water until the pH of the aqueous layer is neutral.[8]
-
Dry the organic phase over anhydrous magnesium sulfate.[8]
-
Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from hexane to obtain the pure benzoxazine monomer crystals.[8]
Protocol 2: Purification of Benzoxazine Monomers
This protocol outlines common purification techniques to improve the purity and yield of the final product.
1. Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash with 1N NaOH solution to remove unreacted phenolic starting materials. Repeat 2-3 times.
-
Wash with deionized water or brine to remove residual NaOH and water-soluble impurities. Repeat until the aqueous layer is neutral.
2. Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., hexane, ethanol, or a solvent mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
4. Column Chromatography (if necessary):
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low yield in benzoxazine synthesis.
Caption: The Mannich condensation reaction for benzoxazine synthesis.
References
- 1. US7041772B2 - Method for producing benzoxazine resin - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
"minimizing byproduct formation in 6-chloro-3,4-dihydro-2H-1,4-benzoxazine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reaction of 2-amino-4-chlorophenol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane).
Q1: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?
Possible Causes:
-
Insufficient reaction temperature: The cyclization reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Ineffective base: The chosen base may not be strong enough to facilitate the deprotonation of the phenolic hydroxyl and amino groups of 2-amino-4-chlorophenol.
-
Poor quality of starting materials: Impurities in 2-amino-4-chlorophenol or the 1,2-dihaloethane can interfere with the reaction. 2-amino-4-chlorophenol is susceptible to oxidation.
-
Inappropriate solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the reaction temperature.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation by thin-layer chromatography (TLC) or other analytical techniques.
-
Select a Stronger Base: Consider using a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can significantly influence the reaction outcome.
-
Ensure Purity of Reactants: Use freshly purified 2-amino-4-chlorophenol and distill the 1,2-dihaloethane before use.
-
Solvent Optimization: Employ a high-boiling point, polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile to ensure the reactants are fully dissolved and to allow for higher reaction temperatures.
Q2: My reaction mixture shows the formation of multiple products, and the desired product is difficult to isolate. How can I improve the selectivity?
Primary Byproducts:
-
O-alkylated isomer: The oxygen atom of the hydroxyl group can react with the dihaloethane, leading to an undesired isomer.
-
N,O-dialkylated product: Both the nitrogen and oxygen atoms can be alkylated by the dihaloethane.
-
Dimeric or oligomeric byproducts: Two molecules of 2-amino-4-chlorophenol can react with one molecule of the dihaloethane, leading to dimers. Further polymerization can also occur.
Strategies to Enhance Selectivity:
-
Control of Stoichiometry: Use a slight excess of the 2-amino-4-chlorophenol relative to the 1,2-dihaloethane to favor the formation of the desired 1:1 adduct.
-
Choice of Base and Reaction Conditions: The selectivity between N-alkylation and O-alkylation can be influenced by the base and solvent system. Harder bases may favor O-alkylation, while softer bases might favor N-alkylation. The use of phase-transfer catalysts has been reported to be challenging for this type of reaction, sometimes leading to dimers as major products.[1]
-
Slow Addition of Alkylating Agent: Adding the 1,2-dihaloethane slowly to the reaction mixture can help to control the local concentration and reduce the formation of dialkylated and oligomeric byproducts.
Q3: How can I effectively purify the final product from the reaction byproducts?
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired this compound from its isomers and other byproducts.[1] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure compound.
-
Distillation: For liquid products, distillation under reduced pressure can be a viable purification method.[1]
Frequently Asked Questions (FAQs)
Q: What is the general synthetic route for this compound?
A: The most common and direct route involves the condensation of 2-amino-4-chlorophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.
Q: What are the most common byproducts in this synthesis?
A: The primary byproducts arise from competing N-alkylation and O-alkylation reactions, as well as poly-alkylation. These include the O-alkylated isomer, the N,O-dialkylated product, and dimeric or oligomeric species.
Q: How does the choice of base affect the reaction?
A: The base plays a crucial role in deprotonating the phenolic hydroxyl and amino groups, making them nucleophilic. The strength and nature of the base can influence the reaction rate and the selectivity between N- and O-alkylation. Stronger bases are generally required for efficient reaction.
Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are essential.
Data Presentation
The following table summarizes the key reaction parameters and their expected impact on the synthesis of this compound.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Byproduct Formation |
| Base | Weak (e.g., NaHCO₃) | Low | Incomplete reaction |
| Strong (e.g., K₂CO₃, NaH) | High | May influence N- vs. O-alkylation ratio | |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | High | Good solubility of reactants |
| Protic (e.g., Ethanol) | Moderate | May lead to side reactions | |
| Temperature | Low (e.g., Room Temp) | Very Low | Slow reaction rate |
| High (e.g., 80-120 °C) | High | Increased rate, potential for more byproducts | |
| Reactant Ratio (2-amino-4-chlorophenol:dihaloethane) | 1:1 | Moderate | Potential for dialkylation and oligomerization |
| >1:1 | High | Favors mono-alkylation, reduces poly-alkylation |
Experimental Protocols
Representative Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine Derivative
This protocol is adapted from a general procedure for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives and should be optimized for the specific synthesis of the 6-chloro variant.[1]
Materials:
-
2-amino-4-chlorophenol
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-amino-4-chlorophenol (1.0 equivalent) in acetone, add 1,2-dibromoethane (1.8 equivalents).
-
To this solution, add a solution of potassium carbonate (1.8 equivalents) in water.
-
Reflux the resulting mixture for an extended period (e.g., 72 hours), monitoring the reaction progress by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (4 x volume of aqueous layer).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway to this compound and major byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the cyclization of a suitable precursor. A common approach involves the reaction of 4-chloro-2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane or a related compound, in the presence of a base. Another potential route, analogous to the synthesis of other benzoxazines, is the Mannich-type condensation of 4-chlorophenol, ammonia (or a primary amine), and formaldehyde; however, this can lead to different isomers.
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent plays a critical role in the reaction by influencing the solubility of reactants, the reaction rate, and the formation of byproducts. Polar aprotic solvents like DMF or acetone can facilitate the reaction by solvating the cationic species and are often used in N-alkylation and O-alkylation reactions.[1] Non-polar solvents such as toluene are also utilized, particularly in Mannich condensations.[2] The choice of solvent can also affect the formation of side products; for instance, using a mixture of toluene and a protic solvent like isopropanol has been shown to prevent the formation of triazine byproducts in the synthesis of other chlorinated benzoxazines.[2]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The primary starting materials for the synthesis of this compound are typically 4-chloro-2-aminophenol and a C2-electrophile like 1,2-dibromoethane. It is crucial to use high-purity starting materials to minimize the formation of impurities in the final product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Increase the reaction time and monitor the progress by TLC until the starting materials are consumed.- Gradually increase the reaction temperature, but be cautious of potential side reactions at higher temperatures. |
| Poor quality of reagents: Impurities in the starting materials or solvent can inhibit the reaction. | - Ensure that the 4-chloro-2-aminophenol and other reagents are of high purity.- Use anhydrous solvents, as water can interfere with the reaction. | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to low yields. | - Carefully check the molar ratios of your reactants and ensure they are as per the established protocol. | |
| Formation of Multiple Products (Side Reactions) | N-alkylation vs. O-alkylation: The starting material, 4-chloro-2-aminophenol, has two nucleophilic sites (the amino and hydroxyl groups), which can lead to the formation of N-alkylated, O-alkylated, and N,O-dialkylated byproducts.[1] | - The choice of base and solvent is critical. A weaker base like potassium carbonate in a polar aprotic solvent such as acetone often favors O-alkylation.[1]- Stronger bases like sodium hydride may lead to a higher proportion of N-alkylation.[1] |
| Formation of triazine byproducts: In syntheses involving formaldehyde and amines, the formation of stable triazine rings can be a significant side reaction. | - In a related synthesis of a dichlorinated benzoxazine, a solvent mixture of toluene and isopropanol was found to suppress the formation of triazine structures.[2] | |
| Difficulty in Product Purification | Presence of unreacted starting materials: If the reaction did not go to completion, the final product will be contaminated with starting materials. | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Utilize column chromatography with an appropriate solvent system to separate the product from the starting materials. |
| Formation of closely related byproducts: Side products with similar polarities to the desired product can be challenging to separate. | - Adjust the solvent system for column chromatography to achieve better separation. Sometimes, a small change in the solvent polarity can make a significant difference.- Recrystallization from a suitable solvent can also be an effective purification method. |
Solvent Effects on Benzoxazine Synthesis (Illustrative Data)
| Solvent/Solvent System | Typical Reaction Temperature | Expected Yield | Potential Side Products | Reference/Rationale |
| Toluene | 80-110 °C | Moderate to Good | Triazine derivatives, oligomers | Commonly used for benzoxazine synthesis; non-polar nature may require higher temperatures.[2] |
| Toluene/Isopropanol (2:1) | 80-90 °C | Good | Reduced formation of triazine byproducts | The protic co-solvent can disrupt the formation of triazine intermediates.[2] |
| Acetone | Reflux (~56 °C) | Moderate | N-alkylated byproducts | A polar aprotic solvent that can favor O-alkylation with a mild base.[1] |
| Dimethylformamide (DMF) | Room Temperature to 100 °C | Good to Excellent | N-alkylated byproducts | A highly polar aprotic solvent that can accelerate the reaction but may also promote N-alkylation.[1] |
| Dioxane | Reflux (~101 °C) | Good | - | Mentioned as a solvent for poly(benzoxazine imide) synthesis.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on the reaction of 4-chloro-2-aminophenol and 1,2-dibromoethane. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
4-chloro-2-aminophenol
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting aminophenol), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Dry the final product under vacuum.
Logical Workflow for Solvent Selection in Benzoxazine Synthesis
Caption: Logical workflow for solvent selection in benzoxazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Benzoxazine Polymerization
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for catalyst selection to optimize the ring-opening polymerization (ROP) of benzoxazine resins.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used to lower the curing temperature of benzoxazine resins?
The high curing temperature of benzoxazine resins, often above 200°C, can be lowered using various catalysts.[1] The most effective and commonly reported catalysts are acidic, as the ring-opening polymerization (ROP) is a cationic process.[2] These can be broadly categorized as:
-
Lewis Acids: These are highly effective at promoting ROP at lower temperatures.[1] Examples include metal salts like FeCl₃, AlCl₃, ZnCl₂, and organometallic compounds.[1][2] Boron-based Lewis acids, such as tris(pentafluorophenyl)borane, have also been shown to be potent catalysts.[3]
-
Protic Acids & Phenolic Compounds: Carboxylic acids and various phenols can act as initiators or catalysts.[1][4] Phenolic compounds, in particular, can initiate the cationic ROP, effectively reducing the curing exotherm.[1] The phenolic hydroxyl groups formed during polymerization can also contribute to an autocatalytic effect, progressively accelerating the reaction.[5]
-
Other Initiators: A variety of other compounds have been successfully used to lower the ROP temperature, including thiols, amines, and certain ionic liquids.[3][6]
Q2: How do acidic catalysts facilitate the ring-opening of benzoxazine?
The polymerization of benzoxazine is generally understood to occur via a cationic mechanism.[7] Acidic catalysts, particularly Lewis acids, facilitate this process by coordinating with the electron-rich oxygen or nitrogen atom in the oxazine ring.[1][7] This coordination weakens the C-O-C or C-N-C bonds within the ring, promoting its cleavage and the formation of a cationic intermediate (e.g., a carbocation).[1][2] This intermediate then attacks another monomer, propagating the polymerization chain reaction at a significantly lower temperature than is required for purely thermal ROP.[7]
Q3: How do I select the right catalyst for my specific application?
Selecting an optimal catalyst requires balancing several factors:
-
Desired Curing Temperature: The primary goal is often to reduce the curing temperature to a specific processing window (e.g., below 180°C for aerospace composites).[8] Lewis acids typically provide the most significant temperature reduction.[3]
-
Processing Window (Pot Life): Highly active catalysts may drastically shorten the pot life of the resin, making processing difficult. A less active catalyst or a lower concentration might be necessary for applications requiring a longer working time.
-
Final Polymer Properties: The catalyst can influence the final network structure and, consequently, the material's thermal and mechanical properties.[2] For example, some catalysts may affect the final glass transition temperature (Tg) or thermal stability.[9]
-
Miscibility and Handling: The catalyst must be miscible with the benzoxazine monomer to ensure a homogeneous cure.[3] Some potent catalysts like metal halides can be sensitive to moisture or have limited solubility in neat resins.[10]
A systematic screening process, as outlined in the experimental protocols below, is the most effective approach.
Troubleshooting Guide
Q1: My polymerization is very slow or the resin is not curing completely. What should I do?
This issue typically points to insufficient initiation.
-
Verify Catalyst Presence: Ensure a catalyst was added. Uncatalyzed, purely thermal curing requires very high temperatures (e.g., >220°C).[3]
-
Increase Catalyst Concentration: The catalyst concentration may be too low. Incrementally increasing the loading (e.g., from 1 mol% to 3 mol%) can significantly accelerate the cure. However, be cautious as excessive amounts can negatively impact final properties.[9]
-
Switch to a More Active Catalyst: If increasing the concentration is ineffective or undesirable, consider using a more potent catalyst. For example, if a phenolic compound is not providing a fast enough cure, switching to a Lewis acid like ZnCl₂ or AlCl₃ could be a solution.[2]
-
Check for Impurities: Basic impurities in the monomer can neutralize an acidic catalyst, inhibiting polymerization. Ensure high-purity monomers are used.
Q2: The polymerization reaction is too fast and the exotherm is uncontrollable. How can I manage this?
An uncontrollable exotherm indicates an overactive catalytic system.
-
Reduce Catalyst Concentration: This is the most direct way to slow down the reaction and reduce the peak exotherm temperature.
-
Use a Less Active Catalyst: Switch from a strong Lewis acid to a milder catalyst, such as a phenolic compound or a carboxylic acid.[4]
-
Modify the Curing Profile: Instead of a single high-temperature hold, use a staged curing cycle. Start with a lower temperature hold to allow for gradual polymerization before ramping to the final cure temperature.
Q3: The final polymer has a lower Glass Transition Temperature (Tg) or poorer thermal stability than expected. What is the cause?
The catalyst choice and concentration can impact the final polymer network.
-
Plasticization Effect: At higher concentrations (>5 wt%), some catalysts can act as plasticizers, disrupting the polymer network and lowering the Tg.[9] Try reducing the catalyst loading.
-
Incomplete Conversion: If the cure is incomplete, the crosslink density will be low, resulting in a reduced Tg. Confirm complete cure using Differential Scanning Calorimetry (DSC) by checking for the absence of any residual exothermic peak.
-
Catalyst-Induced Degradation: Some highly aggressive catalysts might cause thermal degradation if the curing temperature is too high, compromising the thermal stability of the final polymer. Analyze the thermal stability using Thermogravimetric Analysis (TGA).
Catalyst Performance Data
The following table summarizes the typical effects of various catalyst classes on the polymerization of standard benzoxazine monomers (e.g., Bisphenol A-aniline based, BA-a). Values are approximate and can vary significantly based on the specific monomer, catalyst concentration, and processing conditions.
| Catalyst Class | Example Catalyst | Typical Concentration (mol%) | Typical Peak Curing Temp. Reduction (°C) | Effect on Final Properties |
| Uncatalyzed | None | 0% | 0 (Baseline ~230-260°C)[8] | Baseline properties |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | 1 - 5% | 60 - 80[2] | Can significantly increase Tg and char yield.[3][4] |
| Organoboranes | Tris(pentafluorophenyl)borane | 1 - 5% | 80 - 100[3][7] | High activity; can increase char yield significantly.[3] |
| Phenolic Compounds | Pyrogallol, Thiodiphenol | 2 - 10% | 30 - 80[4][9] | Generally provides a good balance of reactivity and pot life. |
| Carboxylic Acids | Thiodipropionic Acid | 2 - 5% | 40 - 70[9] | Effective, but >5 wt% can negatively affect Tg and stability.[9] |
| Thioamides | Furfuryl-derived Thioamide | 5 - 10% | 20 - 40[8] | Moderate activity; can increase char yield.[8] |
| Ionic Liquids | Imidazolium-based | 3 - 7% | 20 - 40[6] | Can also enhance mechanical properties like toughness.[6] |
Experimental Protocols
Protocol 1: Screening of Catalysts for Benzoxazine Polymerization
This protocol outlines a general procedure for evaluating and comparing the effectiveness of different catalysts.
1. Materials & Preparation:
-
Benzoxazine monomer (e.g., BA-a)
-
Catalyst candidates (e.g., ZnCl₂, p-toluenesulfonic acid, pyrogallol)
-
Solvent (e.g., Tetrahydrofuran (THF) or Chloroform), if necessary for mixing.
-
Aluminum DSC pans.
2. Procedure:
-
Mixture Preparation: Prepare a series of mixtures, each containing the benzoxazine monomer and a specific catalyst at a defined concentration (e.g., 3 mol%). If the catalyst has poor miscibility, dissolve both components in a minimal amount of solvent, mix thoroughly, and then remove the solvent under vacuum at room temperature.[8] Prepare an uncatalyzed sample as a control.
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Seal 5-10 mg of each mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 300°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3]
-
Record the DSC thermogram to determine the onset temperature of polymerization, the peak exotherm temperature (Tp), and the total heat of polymerization (ΔH). A significant reduction in Tp compared to the control indicates catalytic activity.
-
-
Isothermal Curing:
-
Based on the DSC results, select a curing temperature for each mixture (typically just below or at the onset temperature).
-
Cure a larger sample (1-2 g) of each mixture in an oven at the selected isothermal temperature for a set time (e.g., 2 hours), followed by a post-cure at a higher temperature (e.g., Tp + 20°C) for 1 hour to ensure full conversion.
-
-
Characterization of Cured Polymer:
-
FTIR Spectroscopy: Confirm the ring-opening by observing the disappearance of characteristic oxazine ring peaks (e.g., ~930-950 cm⁻¹).[7]
-
DSC for Tg: Run a second DSC scan on the cured samples to determine their glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the cured polymers by heating them from room temperature to 800°C under a nitrogen atmosphere.[3]
-
5. Data Analysis:
-
Tabulate the Tp, ΔH, Tg, and TGA data for all catalysts.
-
Compare the results to select the catalyst that best meets the requirements for curing temperature, processing window, and final polymer properties.
Visualizations
Catalytic Polymerization Workflow
Caption: Workflow for selecting and validating a catalyst for benzoxazine polymerization.
Cationic Ring-Opening Mechanism
Caption: Simplified mechanism of acid-catalyzed benzoxazine polymerization.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"recrystallization methods for purifying crude 6-chloro-3,4-dihydro-2H-1,4-benzoxazine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-chloro-3,4-dihydro-2H-1,4-benzoxazine via recrystallization.
Troubleshooting Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures.- Supersaturation of the solution. | - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.- If the compound is too soluble, consider a different solvent or a solvent/anti-solvent system.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly. Insulating the flask can help.- Try adding a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| Low recovery of the purified compound. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were not completely collected from the flask or filter paper. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | - The chosen solvent is not effective at leaving impurities in the mother liquor.- The cooling process was too rapid, trapping impurities within the crystal lattice.- The crude material contains impurities with similar solubility to the desired compound. | - Perform a solvent screen to identify a more suitable recrystallization solvent.- Allow for slow cooling to promote the formation of pure crystals.- Consider an alternative purification method, such as column chromatography, before or after recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not widely published, a solvent/anti-solvent system is often effective for benzoxazine derivatives. A good starting point is to dissolve the crude product in a minimal amount of hot methanol or ethanol and then add water as an anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Q2: How can I perform a quick solvent screen to find a suitable recrystallization solvent?
A2: Place a small amount of your crude product (a few milligrams) in several test tubes. To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated. Observe the solubility in solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.
Q3: My compound has an oily consistency. Can I still use recrystallization?
A3: If your crude product is an oil, you can still attempt recrystallization. Try dissolving the oil in a small amount of a suitable solvent and then proceed with the recrystallization process. If it continues to oil out, purification by column chromatography may be a more effective initial step.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, by-products from the synthesis, or residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
This protocol is a general guideline based on methods used for similar benzoxazine compounds.[1] Optimization may be required for your specific crude sample.
-
Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, add 3-10 mL of methanol or ethanol.[1] Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Reheat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent/anti-solvent mixture or just the alcohol).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides a starting point for solvent ratios in a solvent/anti-solvent recrystallization of a 6-chloro-benzoxazine derivative.[1] The optimal ratio for your specific compound may vary.
| Solvent System | Ratio of Solvent to Crude Compound (mL/g) | Notes |
| Methanol/Water | 3.0 - 10.0 | Water is used as the anti-solvent.[1] |
| Ethanol/Water | 3.0 - 10.0 | Water is used as the anti-solvent.[1] |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
References
Technical Support Center: Separation of Benzoxazine Isomers by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of benzoxazine isomers using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of benzoxazine isomers.
Issue 1: Poor or No Separation of Isomers
Symptoms:
-
A single, broad peak is observed in the chromatogram.
-
Fractions collected contain a mixture of isomers, as identified by techniques like TLC or HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal to differentiate between the subtle structural differences of the isomers. Action: Perform a thorough solvent screen using Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a solvent system that provides a clear separation of the isomer spots on the TLC plate. |
| Incorrect Stationary Phase | Standard silica gel may not provide sufficient selectivity for certain benzoxazine isomers. Action: Consider using a different stationary phase. For aromatic isomers, a phenyl or pentafluorophenyl (PFP) stationary phase can offer enhanced separation through π-π interactions. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. Action: Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Poor Column Packing | An unevenly packed column with channels or cracks will lead to band broadening and poor separation. Action: Ensure the column is packed uniformly. Use the slurry packing method for better results. Gently tap the column during packing to settle the stationary phase and eliminate air pockets. |
Issue 2: Compound Does Not Elute from the Column
Symptoms:
-
No product is detected in the collected fractions, even after flushing the column with a highly polar solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase is Not Polar Enough | The selected solvent system may be too non-polar to move the benzoxazine isomers through the column. Action: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Compound Decomposition on Silica Gel | Some benzoxazine derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column. Action: Test the stability of your compound on a silica TLC plate before running the column. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase. |
Issue 3: Peak Tailing or Streaking
Symptoms:
-
Eluted peaks on the chromatogram are asymmetrical, with a "tail" extending from the back of the peak.
-
Fractions are not clean, with the desired compound present across many fractions at low concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Polar functional groups on the benzoxazine isomers can have strong secondary interactions with the active sites on the silica gel. Action: Add a small amount of a polar modifier to the mobile phase, such as methanol or a trace of acetic acid, to block the active sites on the silica gel and improve peak shape. |
| Sample Overloading | As with poor separation, overloading the column can also lead to peak tailing. Action: Reduce the amount of sample loaded onto the column. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is too strong can cause it to spread out on the column before the mobile phase is applied. Action: Dissolve the sample in the mobile phase or a solvent that is weaker (less polar) than the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for separating benzoxazine isomers?
A1: The choice of stationary phase is critical for the successful separation of isomers. For benzoxazine isomers, which are aromatic, consider the following:
-
Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography and is a good starting point.
-
Alumina: Can be a good alternative to silica, especially for compounds that are sensitive to the acidity of silica. It is available in neutral, acidic, and basic forms.
-
Phenyl and Pentafluorophenyl (PFP) Phases: These phases are specifically designed for the separation of aromatic compounds and can provide enhanced selectivity for positional isomers through π-π interactions.
Q2: What is the best way to develop a mobile phase for separating benzoxazine isomers?
A2: The ideal mobile phase should provide good separation of the isomers on a TLC plate before being used on the column. A systematic approach is recommended:
-
Start with a binary solvent system: Common choices for normal-phase chromatography include mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Vary the solvent ratio: Run TLC plates with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Aim for optimal Rf values: The ideal solvent system will give Rf values for your isomers in the range of 0.2-0.4 on the TLC plate, with the largest possible difference in Rf values (ΔRf) between the isomers.
Q3: Can I use a gradient elution to improve the separation of my benzoxazine isomers?
A3: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective. This is particularly useful when you have isomers that are either very close in polarity or have significantly different polarities. A shallow gradient around the elution point of the isomers can often improve resolution.
Q4: My benzoxazine isomers are not separating well. What is the first troubleshooting step I should take?
A4: The first and most crucial step is to revisit your TLC analysis. A good separation on the column is highly dependent on achieving a good separation on the TLC plate. If the spots are not well-resolved on the TLC plate, they will not be well-resolved on the column. Experiment with different solvent systems until you find one that gives a clear separation of the isomer spots.
Data Presentation
The following table provides a representative dataset for the successful separation of two fictional benzoxazine positional isomers (Isomer A and Isomer B) using flash column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Sample Loading | 500 mg of crude isomer mixture |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate |
| Initial Mobile Phase | 95:5 Hexane:Ethyl Acetate |
| Final Mobile Phase | 80:20 Hexane:Ethyl Acetate |
| Flow Rate | ~15 mL/min |
| Fraction Volume | 20 mL |
| Rf (Isomer A) | 0.35 (in 90:10 Hexane:EtOAc) |
| Rf (Isomer B) | 0.25 (in 90:10 Hexane:EtOAc) |
| Elution Volume (Isomer A) | ~300-400 mL |
| Elution Volume (Isomer B) | ~500-650 mL |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
Representative Protocol for Flash Chromatography Separation of Aromatic Positional Isomers (Adapted for Benzoxazines)
This protocol provides a general guideline for the separation of benzoxazine isomers using flash column chromatography. It should be optimized based on the specific properties of the isomers being separated.
1. Preparation of the Column:
-
Select a glass column of appropriate size. For a 500 mg sample, a column with a diameter of 3 cm is a good starting point.
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Wash the column with the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.
2. Sample Loading:
-
Dissolve the crude benzoxazine isomer mixture in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions. The size of the fractions will depend on the separation, but 20 mL is a reasonable starting point.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
4. Analysis of Fractions:
-
Monitor the elution of the isomers by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure isomers.
-
Evaporate the solvent from the combined fractions to obtain the purified benzoxazine isomers.
Mandatory Visualization
Caption: Troubleshooting workflow for benzoxazine isomer separation.
Validation & Comparative
Structure-Activity Relationship of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide range of biological activities. The presence and position of the chlorine atom, along with other substituents on the benzoxazine ring, significantly influence the pharmacological properties of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and antimicrobial activities, supported by available experimental data.
Anticancer Activity
Derivatives of the this compound class have demonstrated notable cytotoxic effects against various cancer cell lines. The substitution pattern on the benzoxazine core plays a crucial role in determining their potency.
Table 1: Anticancer Activity of Substituted Benzoxazine Derivatives
| Compound ID | Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1 | 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine | Cl | H | Cl | A549 (Lung) | Not specified, but noted as the most effective in inhibiting cell proliferation[1] |
| 2 | (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxamide | H | CONH(CH2)2OCH3 | H | - | GSK-3β IC50 = 1.6 µM |
| 3 | N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidine | H | CONH-C(=NH)NH2 | H | - | Na/H exchange inhibitor IC50 = 0.12 µM[3] |
Structure-Activity Relationship Insights:
-
Halogenation: The presence of chlorine atoms on the benzene ring, as seen in compound 1 (6,8-dichloro derivative), appears to be critical for potent anticancer activity, significantly inhibiting the proliferation of A549 lung cancer cells[1].
-
Substitution at Position 6: The nature of the substituent at the 6-position influences the biological target. A carboxamide group (compound 2 ) leads to GSK-3β inhibition, while a carbonylguanidine group (compound 3 ) results in Na/H exchange inhibition[3]. This highlights the importance of this position for directing the molecule's activity.
-
Substituents at N-4 and C-2: For Na/H exchange inhibitors like compound 3 , the length and nature of the substituents at the N-4 and C-2 positions are parabolically related to their activity, with isopropyl and dimethyl groups being favorable[3].
Antimicrobial Activity
Several this compound derivatives and related benzoxazines have been evaluated for their efficacy against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing their antimicrobial potency.
Table 2: Antimicrobial Activity of Substituted Benzoxazin-3-one Derivatives
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) |
| 4 | Cl | H | H | S. aureus | 12.5 - 50 |
| 5 | Cl | H | CH3 | S. aureus | 12.5 - 50 |
| 6 | Cl | Br | H | S. aureus | 12.5 - 50 |
| 7 | Cl | H | H | E. coli | 25 - 50 |
| 8 | Cl | H | H | C. albicans | 12.5 - 50 |
Note: The data in this table is derived from a study on 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives, which are structurally related to the core topic. The specific positions of R1, R2, and R3 on the benzoxazine ring may vary from the general structure provided and are presented here to illustrate the impact of substitution.
Structure-Activity Relationship Insights:
-
Broad Spectrum Activity: The synthesized benzoxazin-3-one derivatives demonstrate a broad spectrum of antimicrobial activity, with MIC values ranging from 12.5 to 50 µg/mL against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans).
-
Effect of Substitution: The specific nature and position of substituents on the benzoxazine ring influence the antimicrobial potency. While the provided data does not offer a clear SAR for the 6-chloro position alone, it indicates that the overall substitution pattern is key to the observed activity.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 10⁵ CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Structure-Activity Relationship Studies
The following diagram illustrates a general workflow for conducting structure-activity relationship studies in drug discovery.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
Comparative Analysis of the Antifungal Efficacy of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
A guide for researchers, scientists, and drug development professionals on the antifungal potential of 6-chloro-substituted 1,4-benzoxazine derivatives compared to established antifungal agents.
This guide provides a comparative overview of the antifungal activity of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives against various fungal pathogens. The data presented is compiled from recent studies to facilitate an objective assessment of their potential as novel antifungal candidates.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of 6-chloro-substituted 1,4-benzoxazin-3-one derivatives has been evaluated against several plant pathogenic fungi. The following tables summarize the key data points, comparing the inhibitory effects of these compounds with commercial fungicides.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) |
| 6-Cl substituted 1,4-benzoxazin-3-one (5o) | Gibberella zeae | 76.14 | 23.17[1][2] |
| 6-Cl substituted 1,4-benzoxazin-3-one (5p) | Capsicum wilt | 71.33 | 26.76[1][2] |
| 6-Cl substituted 1,4-benzoxazin-3-one (5q) | Pellicularia sasakii | 73.32 | 26.66[1][2] |
| 6-Cl substituted 1,4-benzoxazin-3-one (5s) | Phytophthora infestans | 82.62 | 15.37[1][2] |
| Hymexazol (Positive Control) | Gibberella zeae | 49.47 | 40.51[3] |
| Hymexazol (Positive Control) | Pellicularia sasakii | Not specified | 32.77[3] |
| Hymexazol (Positive Control) | Phytophthora infestans | Not specified | 18.35[3] |
| Carbendazim (Positive Control) | Phytophthora infestans | Not specified | 34.41[3] |
Table 1: In Vitro Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Derivatives and Control Fungicides.
Experimental Protocols
The data presented in this guide was obtained using the following standardized experimental methodology:
Mycelium Growth Rate Method
The in vitro antifungal activity of the synthesized compounds was determined using the mycelium growth rate method.
-
Preparation of Test Compounds: The synthesized 6-chloro-1,4-benzoxazin-3-one derivatives and commercial fungicides (hymexazol and carbendazim) were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Fungal Culture: The tested phytopathogenic fungi (Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt) were cultured on potato dextrose agar (PDA) plates.
-
Assay Procedure:
-
A specified concentration of the test compound (e.g., 50 µg/mL) was added to the molten PDA medium.
-
The medium was then poured into Petri dishes.
-
A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony was placed at the center of the agar plate.
-
The plates were incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
-
Data Collection: The diameter of the fungal colony was measured, and the inhibition rate was calculated using the formula:
-
Inhibition rate (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compounds were used, and the resulting data were analyzed using probit analysis.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antifungal efficacy of the test compounds.
Caption: Workflow for in vitro antifungal activity assessment.
Mechanism of Action: An Overview
While the precise signaling pathways for the antifungal action of this compound are still under investigation, the broader class of azole antifungals, which share some structural similarities, are known to target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth. It is plausible that benzoxazine derivatives may exert their antifungal effects through a similar mechanism, though further research is required for confirmation.
The following diagram illustrates the proposed mechanism of action for azole antifungals, which may be relevant to benzoxazine derivatives.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
An In Vitro Comparative Guide to the Cytotoxic Activity of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The data presented herein highlights the potential of the benzoxazine scaffold in the development of novel anticancer agents. Several derivatives exhibit potent cytotoxic effects, with some demonstrating efficacy in the low micromolar range.[1][2] This guide aims to provide an objective summary of available data to inform further research and development in this promising area of medicinal chemistry.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzoxazine derivatives and the standard chemotherapeutic drug, Doxorubicin, against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid (Compound 9) | MCF-7 (Breast) | 4.06 | [1] |
| HCT-116 (Colon) | >15 | [1] | |
| Benzoxazine-Purine Hybrid (Compound 12) | MCF-7 (Breast) | 3.39 | [1] |
| HCT-116 (Colon) | 5.20 | [1] | |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (Compound 2b) | MCF-7 (Breast) | 3.26 | [2] |
| HCT-116 (Colon) | 7.63 | [2] | |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (Compound 4b) | MCF-7 (Breast) | 2.27 | [2] |
| HCT-116 (Colon) | 4.44 | [2] | |
| Doxorubicin | MCF-7 (Breast) | 0.24 - 4 | [2][3] |
| HCT-116 (Colon) | 7.06 (for a related benzoxazine) | [1] | |
| HepG2 (Liver) | Comparable to effective benzoxazinone derivatives | [4][5] |
Experimental Protocols
A detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity, is provided below. This protocol is a generalized representation based on standard procedures used in the evaluation of novel compounds.[1][4][6]
MTT Assay Protocol for Cytotoxicity Evaluation
1. Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HCT-116) from culture.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 90%.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 6-chloro-3,4-dihydro-2H-1,4-benzoxazine or comparator compounds) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilization solution, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for evaluating the in vitro cytotoxic activity of a novel compound and a simplified representation of the apoptosis signaling pathway, a potential mechanism of action for some benzoxazine derivatives.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Caption: Simplified intrinsic apoptosis pathway potentially induced by benzoxazine derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Thermal Stability of Chlorinated vs. Non-Chlorinated Polybenzoxazines
An essential guide for researchers, scientists, and professionals in materials and drug development, this document provides an objective comparison of the thermal stability of polybenzoxazines with and without chlorine substitution. The analysis is supported by quantitative experimental data to aid in material selection and development.
Polybenzoxazines are a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, mechanical strength, and low water absorption. The versatility of their synthesis allows for molecular-level design to tailor properties for specific applications. One common modification strategy to enhance flame retardancy and thermal properties is the incorporation of halogen atoms, such as chlorine, into the polymer structure. This guide presents a direct comparison of the thermal stability between a polybenzoxazine containing chlorine and its non-chlorinated analog.
Quantitative Comparison of Thermal Properties
The thermal stability of the two polybenzoxazine variants was assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from this analysis, including the temperatures at which 5% (T5%) and 10% (T10%) weight loss occurs and the percentage of material remaining as char at 800 °C and 900 °C, are summarized below. The data is presented for both an inert (argon) and an oxidative (air) atmosphere.
| Thermal Stability Parameter | Polybenzoxazine (Non-chlorinated) | Polybenzoxazine (Chlorinated) |
| TGA in Argon Atmosphere | ||
| T5% (°C) | 407 | 366 |
| T10% (°C) | 416 | 380 |
| Char Yield at 800 °C (%) | 46 | 57 |
| Char Yield at 900 °C (%) | 45 | 57 |
| TGA in Air Atmosphere | ||
| T5% (°C) | 423 | 375 |
| T10% (°C) | 445 | 395 |
| Char Yield at 800 °C (%) | 14 | 5 |
| Char Yield at 900 °C (%) | 12 | 1 |
Data sourced from Petrakova et al.[1]
Analysis of Thermal Behavior:
-
Decomposition Onset: The non-chlorinated polybenzoxazine demonstrates a higher initial decomposition temperature, as evidenced by its greater T5% and T10% values in both argon and air.[1]
-
Char Formation in Inert Conditions: Under an inert argon atmosphere, the chlorinated polybenzoxazine exhibits a substantially higher char yield at both 800 °C and 900 °C.[1] This indicates that the presence of chlorine promotes the formation of a more thermally stable carbonaceous residue during pyrolysis.
-
Thermo-oxidative Degradation: In the presence of air, both polymers undergo significant oxidative degradation, resulting in much lower char yields.[1] The non-chlorinated polybenzoxazine retains a slightly higher percentage of its mass at elevated temperatures in an oxidative environment.[1]
Experimental Methodologies
The data presented is based on the following experimental protocols for the synthesis and thermal analysis of the polybenzoxazines.
Synthesis of Benzoxazine Monomers
The benzoxazine monomers were synthesized via a Mannich condensation reaction.
-
Non-chlorinated Monomer: 4,4′-diaminodiphenylmethane was reacted with phenol and paraformaldehyde in a toluene/isopropanol solvent mixture. The reaction was carried out at 80-90 °C for 8 hours. The resulting monomer was obtained as a yellow glassy solid after solvent removal and drying.[1]
-
Chlorinated Monomer: A similar procedure was followed, substituting 4,4′-diaminodiphenylmethane with 3,3′-dichloro-4,4′-diaminodiphenylmethane to introduce chlorine into the monomer structure.[1]
Thermal Curing to Polybenzoxazines
The synthesized monomers were thermally cured into crosslinked polybenzoxazine networks through a multi-step heating process: 1 hour at 130 °C for degassing, followed by 2 hours at 180 °C, 4 hours at 200 °C, and a final 2 hours at 220 °C.[1]
Thermogravimetric Analysis (TGA)
The thermal stability of the cured polymers was evaluated using a Netzsch TG 209 F1 Iris instrument. Samples were heated from ambient temperature to 900 °C at a heating rate of 10 °C/min in both argon and air atmospheres.[2]
Visualized Comparison and Workflow
The following diagrams provide a visual representation of the structural differences and the experimental process.
Caption: Comparison of char yield for chlorinated and non-chlorinated polybenzoxazines.
Caption: Experimental workflow for synthesis and thermal analysis of polybenzoxazines.
Conclusion
The incorporation of chlorine into the polybenzoxazine structure significantly influences its thermal degradation behavior. While the chlorinated variant begins to decompose at a lower temperature, it forms a substantially greater amount of char in an inert atmosphere, a desirable characteristic for fire-retardant applications. Conversely, the non-chlorinated polybenzoxazine exhibits a higher initial decomposition temperature. These findings provide crucial insights for the rational design of polybenzoxazine-based materials, enabling the selection of the appropriate chemical structure to meet the specific thermal performance requirements of a given application.
References
A Comparative Analysis of the Anti-inflammatory Properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine and Celecoxib
In the landscape of anti-inflammatory drug discovery, researchers are continually exploring novel chemical scaffolds that offer improved efficacy and safety profiles over existing treatments. This guide provides a comparative analysis of the anti-inflammatory properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a member of the benzoxazine class of heterocyclic compounds, and celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID). While direct comparative studies on this compound are limited, this guide draws upon available data for structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives to provide a representative comparison against the known activities of celecoxib.
Overview of Anti-inflammatory Mechanisms
This compound and its derivatives are emerging as potential anti-inflammatory agents with a multi-faceted mechanism of action. Studies on related benzoxazinone compounds suggest that their effects are not limited to a single target but rather involve the modulation of several key inflammatory pathways. These include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, their mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.[1][2] Some derivatives have also been shown to activate the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[1]
Celecoxib , on the other hand, is a highly selective COX-2 inhibitor.[3][4] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[5] By selectively targeting COX-2 over COX-1, celecoxib aims to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Quantitative Comparison of In Vitro Anti-inflammatory Activity
The following table summarizes the available quantitative data for a representative 2H-1,4-benzoxazin-3(4H)-one derivative and celecoxib, highlighting their potency in inhibiting key inflammatory markers. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound Class | Target | Assay System | IC50 / Inhibition | Reference |
| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 27) | TNF-α | LPS-stimulated microglial cells | IC50: 7.83 ± 0.95 µM | [2] |
| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 27) | IL-1β | LPS-stimulated microglial cells | IC50: 15.84 ± 0.82 µM | [2] |
| Celecoxib | COX-2 | Human dermal fibroblasts | IC50: 91 nmol/l | [6] |
| Celecoxib | COX-1 | Human lymphoma cells | IC50: 2800 nmol/l | [6] |
| Celecoxib | COX-2 | In vitro kinetic assay | KI: 2.3 µM | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
a. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 1.5 x 105 cells/mL and incubated for 24 hours to allow for adherence.[8]
b. Treatment and Stimulation:
-
After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives or celecoxib).
-
The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[8]
c. Incubation and Sample Collection:
-
The plate is incubated for an additional 24 hours.
-
Following incubation, the cell culture supernatant is collected for analysis.
d. Nitric Oxide Measurement (Griess Assay):
-
The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.[8]
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.[8]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The inhibition of pro-inflammatory cytokine production is a key indicator of anti-inflammatory activity.
a. Cell Culture, Treatment, and Stimulation:
-
The initial steps of cell culture, seeding, treatment with test compounds, and stimulation with LPS are performed as described in the NO production assay.
b. Sample Collection:
-
After the 24-hour incubation period with LPS and the test compounds, the cell culture supernatant is collected.
c. Cytokine Quantification (ELISA):
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
The ELISA is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected cell supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
Measuring the absorbance at a specific wavelength and calculating the cytokine concentration based on a standard curve.[11]
-
Conclusion
The available evidence suggests that this compound and its related derivatives represent a promising class of anti-inflammatory compounds with a mechanism of action that extends beyond single-target inhibition. While celecoxib's well-defined selective COX-2 inhibition provides a clear therapeutic benefit, the broader modulatory effects of benzoxazines on multiple inflammatory pathways, including NF-κB and Nrf2, may offer a different therapeutic advantage. Further head-to-head comparative studies employing standardized in vitro and in vivo models are warranted to fully elucidate the relative efficacy and safety of this compound in comparison to established anti-inflammatory agents like celecoxib. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of 6-Chloro-Benzoxazine Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various benzoxazine derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentrations (MICs) and zones of inhibition, from representative studies.
| Compound/Antibiotic | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |
| Benzoxazine-6-sulfonamide Derivatives | ||||||
| Compound 1a | 31.25 µg/mL | - | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | [1] |
| Compound 1b | 31.25 µg/mL | - | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | [1] |
| Compound 2c | 31.25 µg/mL | - | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | [1] |
| Ampicillin | 250 µg/mL | - | 100 µg/mL | 250 µg/mL | - | [1] |
| Ciprofloxacin | 50 µg/mL | - | 25 µg/mL | 25 µg/mL | - | [1] |
| Ketoconazole | - | - | - | - | 100 µg/mL | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazine-6-sulfonamide Derivatives vs. Standard Antibiotics. [1]
| Compound | E. coli | S. aureus | B. subtilis | Reference |
| 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives | ||||
| Compound 4a | 20 mm | - | - | [3] |
| Compound 4e | 22 mm | 20 mm | 18 mm | [3] |
Table 2: Zone of Inhibition (in mm) of 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives. [3]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison, providing a framework for the antimicrobial susceptibility testing of benzoxazine derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method[1]
-
Microorganism Preparation: Bacterial strains (Gram-positive and Gram-negative) and fungal strains are cultured in appropriate broth media overnight at 37°C for bacteria and 28°C for fungi. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Compound Preparation: The synthesized benzoxazine derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results are determined by visual inspection of the plates. Positive and negative controls (wells with and without microbial growth, respectively) are included in each assay.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and logic involved in the antimicrobial evaluation of these compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship of the 6-chloro-benzoxazine scaffold to its antimicrobial activity.
References
Chlorinated Polybenzoxazines Demonstrate Superior Flame Retardancy Over Non-Halogenated Counterparts
A comparative analysis of chlorinated and non-halogenated polybenzoxazines reveals the significant impact of halogen incorporation on enhancing the flame retardant properties of these high-performance thermosets. Experimental data indicates that chlorinated polybenzoxazines exhibit superior performance in key flammability tests, including higher char yield, a top-tier vertical burning rating, and a greater Limiting Oxygen Index (LOI), positioning them as a material of interest for applications requiring stringent fire safety standards.
A study focusing on a polybenzoxazine derived from 3,3′-dichloro-4,4′-diaminodiphenylmethane and phenol (a chlorinated polybenzoxazine) and its direct non-halogenated analog synthesized from 4,4′-diaminodiphenylmethane and phenol provides clear evidence of the enhanced flame retardancy imparted by chlorine atoms. The chlorinated variant demonstrated a significantly higher char yield and achieved the highest classification in the UL-94 vertical burning test, underscoring its reduced flammability.
Quantitative Comparison of Flame Retardant Properties
The following table summarizes the key flame retardancy metrics for the chlorinated polybenzoxazine (polyP-q) and its non-halogenated analog (polyP-d).
| Property | Chlorinated Polybenzoxazine (polyP-q) | Non-Halogenated Polybenzoxazine (polyP-d) |
| UL-94 Rating | V-0[1] | - |
| Char Yield (at 800 °C in N₂) | 57%[1] | 46%[1] |
| Limiting Oxygen Index (LOI) | 40.3 (calculated)[1][2][3] | 35.9 (calculated)[1][2][3] |
Note: Cone calorimetry data (Peak Heat Release Rate, Total Heat Release) for these specific polymers were not available in the reviewed literature.
Mechanism of Enhanced Flame Retardancy
The improved flame retardant properties of the chlorinated polybenzoxazine are attributed to the action of chlorine in both the condensed and gas phases during combustion.
In the condensed phase , the presence of chlorine can promote charring, which creates an insulating layer that hinders the transfer of heat and flammable volatiles to the flame zone.[4][5] This is consistent with the observed higher char yield for the chlorinated polybenzoxazine.[1]
In the gas phase , the chlorinated polymer releases halogen radicals upon thermal decomposition. These radicals interfere with the combustion chain reactions in the flame, effectively quenching the fire.[4][6][7][8][9][10]
The logical flow of the flame retardant mechanism for chlorinated polybenzoxazines is illustrated in the diagram below.
Caption: Flame retardant mechanism of chlorinated polybenzoxazines.
Experimental Protocols
Synthesis of Benzoxazine Monomers
The benzoxazine monomers were synthesized via a Mannich condensation reaction. For the chlorinated monomer, 3,3′-dichloro-4,4′-diaminodiphenylmethane (quamin), phenol, and paraformaldehyde were reacted in a solvent mixture of toluene and isopropanol.[2] The non-halogenated monomer was prepared similarly using 4,4′-diaminodiphenylmethane.[2] The reaction mixture was heated to 80-90 °C for 8 hours, after which the solvent was removed and the product was dried under vacuum.[2]
Curing of Polybenzoxazines
The benzoxazine monomers were thermally cured to form crosslinked polybenzoxazine networks. The curing schedule involved heating the monomers for 2 hours at 180 °C, 4 hours at 200 °C, and 2 hours at 220 °C.[1][2] Prior to curing, the samples were degassed at 130 °C for 1 hour.[1][2]
Flammability Testing
-
UL-94 Vertical Burning Test: This test evaluates the self-extinguishing characteristics of a vertically oriented specimen after the application of a flame for two 10-second intervals.[11] The V-0 rating, achieved by the chlorinated polybenzoxazine, indicates that burning stops within 10 seconds after each flame application, and there are no flaming drips.[11]
-
Thermogravimetric Analysis (TGA): TGA was used to determine the char yield of the polymers by heating the samples to 800 °C in a nitrogen atmosphere.[1][2]
-
Limiting Oxygen Index (LOI): The LOI values were calculated based on the char yield using the Van Krevelen–Hovtyzer rule: LOI = 17.5 + 0.4 × (Char Yield %).[1][2][3] This index represents the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion.[1][2][3]
The following diagram illustrates the workflow for the synthesis and characterization of the flame retardant properties of the polybenzoxazines.
Caption: Experimental workflow for polybenzoxazine synthesis and testing.
References
- 1. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. crepim.com [crepim.com]
- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrj.org [chemrj.org]
- 9. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. nist.gov [nist.gov]
Assessing the Purity of Synthesized 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in pharmaceutical research. The guide also briefly discusses alternative and complementary analytical methods, offering a comprehensive overview for selecting the appropriate purity assessment strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for precise purity determination.
Experimental Protocol: A Standard Reversed-Phase HPLC Method
The following protocol is a recommended starting point for the purity analysis of this compound, based on common practices for similar heterocyclic compounds.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used in pharmaceutical analysis due to their excellent retention for a broad range of non-polar to moderately polar compounds.[3]
-
Mobile Phase: A gradient elution is often preferred for separating a mixture of compounds with varying polarities. A typical gradient could be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B over the course of the run. This allows for the elution of both polar and non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm, to be determined by UV scan).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Data Presentation: Representative HPLC Purity Analysis
The following table presents hypothetical data from an HPLC analysis of two different batches of synthesized this compound, illustrating how purity is typically reported.
| Compound | Retention Time (min) | Peak Area (%) - Batch A | Peak Area (%) - Batch B | Potential Identity |
| This compound | 8.52 | 99.54 | 98.78 | Main Product |
| Impurity 1 | 4.21 | 0.21 | 0.55 | Starting Material |
| Impurity 2 | 6.78 | 0.15 | 0.32 | By-product |
| Impurity 3 | 9.84 | 0.10 | 0.35 | Degradation Product |
Workflow for HPLC Purity Assessment
Workflow for assessing compound purity using HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination, other analytical techniques can provide complementary and sometimes crucial information. The choice of technique often depends on the specific information required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed information about the molecular structure of the compound and its impurities.
-
Strengths: Excellent for structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.
-
Limitations: Generally less sensitive than HPLC for detecting trace impurities. Complex mixtures can lead to overlapping signals, making interpretation difficult.
Mass Spectrometry (MS)
-
Principle: Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight.
-
Strengths: Highly sensitive and can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for powerful separation and identification capabilities.[4] It is invaluable for identifying unknown impurities by providing their molecular weights.
-
Limitations: Isomer differentiation can be challenging. Quantification can be less precise than HPLC with UV detection unless stable isotope-labeled internal standards are used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.
-
Strengths: Fast and non-destructive. Useful for confirming the identity of the main compound by comparing its spectrum to that of a reference standard.
-
Limitations: Not suitable for quantifying impurities in a mixture. Provides limited information on the overall purity of the sample.
Comparison Summary
| Technique | Primary Use | Strengths | Limitations |
| HPLC | Quantitative Purity Assessment | High resolution, high sensitivity, accurate quantification.[1] | Requires reference standards for impurity identification. |
| NMR | Structural Elucidation | Provides detailed structural information, qNMR for quantification. | Lower sensitivity for trace impurities, complex spectra for mixtures. |
| MS | Impurity Identification (Molecular Weight) | High sensitivity, provides molecular weight information.[4] | Quantification can be less precise, may not distinguish isomers. |
| FTIR | Functional Group Identification | Fast, non-destructive, good for identity confirmation. | Not suitable for quantification of impurities in a mixture. |
Logical Relationship of Analytical Techniques in Purity Assessment
Logical workflow for comprehensive purity assessment.
References
Spectroscopic Cross-Validation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide
This guide provides a comparative analysis of the spectroscopic data for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this document leverages data from structurally similar benzoxazine derivatives and predictive models to offer a foundational reference for researchers. The information presented herein is intended to aid in the characterization and quality control of synthesized this compound.
Spectroscopic Data Summary
The expected spectroscopic characteristics for this compound are summarized in the table below. These values are compiled from analyses of closely related benzoxazine structures and established spectroscopic principles. They serve as a benchmark for experimental verification.
| Spectroscopic Technique | Feature | Expected Value/Range | Reference Compound(s) for Comparison |
| ¹H NMR | Aromatic Protons | δ 6.7 - 7.0 ppm | 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol[1] |
| -OCH₂- | δ ~4.2 ppm | General Benzoxazines | |
| -NCH₂- | δ ~3.4 ppm | General Benzoxazines | |
| -NH- | δ ~3.8 ppm (broad) | General Benzoxazines | |
| ¹³C NMR | Aromatic C-Cl | δ ~125 ppm | Predicted |
| Aromatic C-O | δ ~145 ppm | 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol[1] | |
| Aromatic C-N | δ ~138 ppm | 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol[1] | |
| Aromatic C-H | δ 115-120 ppm | Predicted | |
| -OCH₂- | δ ~65 ppm | Predicted | |
| -NCH₂- | δ ~45 ppm | Predicted | |
| FT-IR | N-H Stretch | 3350 - 3450 cm⁻¹ | General Benzoxazines |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | General Benzoxazines | |
| Aliphatic C-H Stretch | 2850 - 2950 cm⁻¹ | General Benzoxazines | |
| C-O-C Antisymmetric Stretch | 1220 - 1240 cm⁻¹ | Acetylene-functional benzoxazines[2] | |
| Oxazine Ring Vibration | 930 - 950 cm⁻¹ | Acetylene-functional benzoxazines[2] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 169.61 | C₈H₈ClNO |
| Isotopic Peak (M+2) | m/z 171.61 (approx. 1/3 intensity of M⁺) | Due to ³⁷Cl isotope |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire spectra at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition :
-
Use the same sample and spectrometer.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30°, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Employ proton decoupling to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition :
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Visualized Workflows and Relationships
Caption: Workflow for synthesis, purification, and spectroscopic validation.
Caption: Probing the chemical structure with different spectroscopic methods.
References
Safety Operating Guide
Proper Disposal of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance.[1] Adherence to proper handling and disposal protocols is mandatory. Below is a summary of its key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1][2] |
| Skin Irritation (Potential) | - | May cause skin irritation |
| Eye Irritation (Potential) | - | May cause serious eye irritation |
| Respiratory Irritation (Potential) | - | May cause respiratory irritation |
Note: Data for skin, eye, and respiratory irritation are based on structurally similar compounds and should be considered as precautionary guidance.[3]
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper, and empty containers), in a designated, properly labeled, and sealable container.[3]
3. Container Selection and Labeling:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The waste container must be clearly labeled with the full chemical name: "This compound " and the words "Hazardous Waste ".
-
Include the approximate concentration and quantity of the waste.
4. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated.
-
Store incompatibles separately. While specific incompatibility data for this compound is limited, as a general practice, avoid storing it with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[4]
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of in the regular laboratory trash, provided the label has been defaced.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for handling 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | Laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation. | Minimizes the risk of respiratory tract irritation.[1] |
Quantitative Hazard Data
Specific occupational exposure limits (OELs) and other quantitative hazard data for this compound are not established. The following table summarizes the available GHS hazard classifications based on data for the compound and its structural analogs.
| Hazard Category | GHS Classification | Source |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Inferred from analogs |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | Inferred from analogs |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | Inferred from analogs |
| Physical Hazard | Combustible Solid |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Wear appropriate chemical-resistant gloves.
-
Don chemical safety goggles or a face shield.
-
-
Handling the Compound:
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations.[2]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
